molecular formula C27H51NO13S B15602004 Hodgkinsine

Hodgkinsine

Cat. No.: B15602004
M. Wt: 629.8 g/mol
InChI Key: YFCAMFLUQQRQRH-UHFFFAOYSA-N
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Description

Hodgkinsine is a useful research compound. Its molecular formula is C27H51NO13S and its molecular weight is 629.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H51NO13S

Molecular Weight

629.8 g/mol

IUPAC Name

N-[2-methyl-1,3-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]propan-2-yl]-3-octylsulfanylpropanamide

InChI

InChI=1S/C27H51NO13S/c1-3-4-5-6-7-8-10-42-11-9-18(31)28-27(2,14-38-25-23(36)21(34)19(32)16(12-29)40-25)15-39-26-24(37)22(35)20(33)17(13-30)41-26/h16-17,19-26,29-30,32-37H,3-15H2,1-2H3,(H,28,31)

InChI Key

YFCAMFLUQQRQRH-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Discovery and isolation of Hodgkinsine from Hodgkinsonia frutescens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Hodgkinsine, a complex trimeric pyrrolidinoindoline alkaloid first identified in the Australian plant Hodgkinsonia frutescens. This document details the experimental protocols for its extraction and purification, summarizes its key physicochemical and spectroscopic properties, and explores its dual-action pharmacological profile as both a mu-opioid receptor agonist and an NMDA receptor antagonist.

Introduction

This compound is a naturally occurring alkaloid first isolated from the leaves of Hodgkinsonia frutescens, a shrub belonging to the Rubiaceae family found in the coastal and tableland regions of tropical Queensland.[1] The initial investigation was prompted by positive spot tests for alkaloids in the plant material.[1] Structurally, this compound is a complex trimer composed of three pyrrolidinoindoline subunits, making it a molecule of significant interest for its intricate stereochemistry and potential therapeutic applications.[2]

Pharmacological studies have revealed that this compound exhibits a range of biological activities, including antiviral, antibacterial, and antifungal effects.[2] However, its most notable activities are its analgesic properties, which are attributed to a dual mechanism of action involving mu-opioid receptor agonism and NMDA receptor antagonism.[3][4] This unique combination of activities makes this compound a compelling lead compound for the development of novel analgesics.

This guide serves as a comprehensive resource for researchers, providing detailed methodologies for the isolation and characterization of this compound, along with a summary of its known biological and chemical properties.

Physicochemical and Spectroscopic Data

This compound is an optically active, amorphous substance.[1] Its complex structure has been elucidated through various spectroscopic techniques and total synthesis efforts. Below is a summary of its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₃H₃₈N₆[1]
Molar Mass518.709 g·mol⁻¹[1]
Melting Point128 °C (crystalline benzene-solvated form)[1]
Optical Rotation[α]D +60° (c, 1.0 in 0.3N HCl)[1]
pKa Values (50% ethanol)8.48, 6.45[1]

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
UV (in ethanol)λmax 232, 252, 310, 326 mμ (log ε 4.59, 4.48, 4.02, 3.93)[1]
IR (Nujol)3320 cm⁻¹ (N-H), 740, 750 cm⁻¹ (o-disubstituted benzene)[1]

Table 3: ¹H NMR Spectral Data for (-)-Hodgkinsine (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
7.00dd, J = 7.8, 1.5 Hz2HAromatic[2]
6.81t, J = 7.6 Hz2HAromatic[2]
6.53td, J = 7.5, 1.2 Hz1HAromatic[2]
6.26dd, J = 8.0, 1.2 Hz2HAromatic[2]
4.57s2H[2]
4.30s2H[2]

Note: Due to the complexity of the molecule and potential for overlapping signals, detailed assignment of all protons is challenging and may require advanced 2D NMR techniques.

Table 4: ¹³C NMR Spectral Data for (-)-Hodgkinsine (in CDCl₃)

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and purification of this compound from Hodgkinsonia frutescens.

Extraction of Crude Alkaloids

This protocol is based on the original method described for the isolation of this compound.[1]

Materials and Equipment:

  • Dried and milled leaves of Hodgkinsonia frutescens

  • Lime (Calcium Hydroxide)

  • Ether

  • 2N Hydrochloric Acid (HCl)

  • Ammonia (B1221849) solution

  • Large-scale extraction apparatus (e.g., percolator or large shaker)

  • Rotary evaporator

  • Separatory funnels

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • Basification and Extraction: Mix 10 kg of dried, milled leaves of Hodgkinsonia frutescens with lime. Exhaustively extract the mixture with ether at room temperature.

  • Concentration: Combine the ether extracts and evaporate the solvent under reduced pressure to a concentrated volume of approximately 3000 ml.

  • Acid-Base Extraction:

    • Transfer the concentrated ether extract to a large separatory funnel.

    • Extract the alkaloids from the ether by shaking with 200 ml portions of 2N HCl.

    • Continue the acid extraction until the aqueous layer no longer gives a positive test for alkaloids (e.g., with Dragendorff's reagent).

  • Precipitation of Crude Alkaloids:

    • Combine the acidic aqueous extracts and filter to remove any insoluble material.

    • Basify the filtrate with ammonia solution until the alkaloids precipitate.

    • Collect the precipitated crude alkaloid fraction by filtration.

  • Washing and Drying:

    • Thoroughly wash the collected precipitate with water to remove excess ammonia and other water-soluble impurities.

    • Dry the crude alkaloid fraction. This process yields approximately 60 g of crude alkaloids.[1]

Isolation and Purification of this compound

Materials and Equipment:

  • Crude alkaloid fraction

  • Ether

  • Benzene (B151609)

  • Crystallization dishes

  • Seed crystals of this compound (if available)

  • Filtration apparatus

Procedure:

  • Initial Purification:

    • Finely powder the 60 g of crude alkaloid and shake with ether.

    • Filter to remove a small amount of insoluble material.

    • Evaporate the ether to obtain a residue.

  • Crystallization:

    • Dissolve the residue in benzene.

    • If available, add seed crystals of this compound to induce crystallization. The original isolation noted that crystallization was difficult without seeding.[1]

    • Allow the solution to stand, facilitating the crystallization of the major portion of the alkaloid fraction.

  • Recrystallization:

    • Collect the crystals by filtration.

    • For higher purity, recrystallize the substance from benzene. After three recrystallizations, colorless needles with a melting point of 128 °C are obtained.[1]

  • Preparation of Amorphous this compound:

    • The crystalline form is a benzene-solvate which slowly loses benzene upon drying at 80 °C under vacuum.[1]

    • To obtain the solvent-free amorphous this compound, dissolve the crystals in dilute acid.

    • Wash the acidic solution with ether to remove the liberated benzene.

    • Regenerate the base by adding alkali, which can then be extracted with ether and dried.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound from Hodgkinsonia frutescens.

Hodgkinsine_Isolation_Workflow PlantMaterial Dried & Milled Leaves of Hodgkinsonia frutescens (10 kg) LimeMix Mix with Lime PlantMaterial->LimeMix EtherExtraction Exhaustive Ether Extraction LimeMix->EtherExtraction Concentration Concentration of Ether Extract EtherExtraction->Concentration AcidExtraction Extraction with 2N HCl Concentration->AcidExtraction Basification Basification with Ammonia AcidExtraction->Basification CrudeAlkaloid Crude Alkaloid Fraction (60 g) Basification->CrudeAlkaloid EtherWash Shake with Ether & Filter CrudeAlkaloid->EtherWash Crystallization Crystallization from Benzene EtherWash->Crystallization Purethis compound Pure Crystalline this compound Crystallization->Purethis compound Mu_Opioid_Signaling Proposed Mu-Opioid Receptor Signaling of this compound This compound This compound MOR Mu-Opioid Receptor (GPCR) This compound->MOR Agonist Binding G_Protein Gi/o Protein Activation MOR->G_Protein AdenylylCyclase Inhibition of Adenylyl Cyclase G_Protein->AdenylylCyclase IonChannels Modulation of Ion Channels G_Protein->IonChannels cAMP Decreased cAMP AdenylylCyclase->cAMP ReducedExcitability Reduced Neuronal Excitability cAMP->ReducedExcitability CaChannel Inhibition of Ca²⁺ Channels IonChannels->CaChannel KChannel Activation of K⁺ Channels IonChannels->KChannel CaChannel->ReducedExcitability KChannel->ReducedExcitability Analgesia Analgesic Effect ReducedExcitability->Analgesia NMDA_Antagonism_Signaling Proposed NMDA Receptor Antagonism by this compound This compound This compound NMDAR NMDA Receptor This compound->NMDAR Antagonist Binding IonChannel Ion Channel Blockade NMDAR->IonChannel Glutamate Glutamate & Glycine (Co-agonists) Glutamate->NMDAR Binding CaInflux Decreased Ca²⁺ Influx IonChannel->CaInflux Excitotoxicity Reduced Excitotoxicity CaInflux->Excitotoxicity PainModulation Modulation of Pain Signaling Excitotoxicity->PainModulation Analgesia Analgesic Effect PainModulation->Analgesia

References

Phytochemical Analysis of Psychotria Species for Hodgkinsine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the phytochemical analysis of Psychotria species, with a specific focus on the trimeric pyrrolidinoindoline alkaloid, hodgkinsine (B231384). This document consolidates available data on the distribution, extraction, isolation, and quantification of this compound, alongside its known pharmacological activities. Detailed experimental protocols derived from established literature are presented to facilitate further research and development.

Introduction to this compound and Psychotria

The genus Psychotria is a large and diverse group within the Rubiaceae family, comprising species known to produce a wide array of bioactive alkaloids.[1] Among these, this compound has emerged as a compound of significant interest due to its complex structure and potent analgesic properties.[2][3] this compound is a trimer composed of three pyrrolidinoindoline subunits and is considered a major alkaloid in several Psychotria species, most notably Psychotria colorata.[4][5] Traditional use of P. colorata extracts by Amazonian communities for pain relief has spurred scientific investigation into its active components.[1][5]

This compound's analgesic effects are attributed to a dual mechanism of action, functioning as both a mu-opioid receptor agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist.[3][5][6] This unique pharmacological profile, combining mechanisms of action similar to both morphine and ketamine, makes it a compelling target for the development of novel pain therapeutics.[3] Beyond its analgesic properties, this compound has also demonstrated antiviral, antibacterial, and antifungal activities.[3]

This guide aims to provide researchers with the necessary technical information to pursue the phytochemical analysis of this compound from Psychotria species.

Quantitative Analysis of Alkaloid Content

While specific quantitative data for this compound is sparse in publicly available literature, studies have quantified the total alkaloid yield from different parts of Psychotria colorata. This data is crucial for selecting the most promising plant material for extraction. The highest concentration of alkaloids is typically found in the flowers.[7][8]

Plant PartTotal Alkaloid Yield (% of Dry Weight)
Flowers0.45%
Leaves0.22%
Roots0.09%
(Data sourced from Verotta et al., 1999)[9]

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and analysis of this compound from Psychotria plant material, synthesized from established alkaloid chemistry principles and referenced literature.

Extraction of Total Alkaloids

A standard acid-base extraction is employed to selectively isolate the alkaloid fraction from the raw plant material. This method leverages the differential solubility of alkaloids in their salt and free-base forms.

Materials:

Procedure:

  • Maceration: Macerate the dried, powdered plant material (e.g., 100 g) in methanol at room temperature for a period of 48-72 hours to extract a broad range of compounds.

  • Filtration and Concentration: Filter the methanolic extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acidification: Resuspend the crude extract in an acidic aqueous solution (e.g., 2 M HCl) to convert the alkaloids into their water-soluble hydrochloride salts.

  • Defatting: Wash the acidic solution with a non-polar organic solvent like dichloromethane by vigorous shaking in a separatory funnel. Allow the layers to separate and discard the organic layer, which contains non-basic, lipophilic impurities. Repeat this step 2-3 times.

  • Basification: Carefully add a base (e.g., 2 M NaOH or NH₄OH) to the aqueous layer dropwise, with constant stirring, until the pH reaches approximately 9-10. This converts the alkaloid salts back to their free-base form, which are typically less soluble in water and more soluble in organic solvents.

  • Extraction of Free Base: Extract the basified aqueous solution multiple times with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude total alkaloid fraction.

Isolation and Purification of this compound

The crude alkaloid extract is a complex mixture. This compound is isolated from this mixture using chromatographic techniques.

Materials:

  • Crude alkaloid extract

  • Silica (B1680970) gel for column chromatography (e.g., 70-230 mesh)

  • Glass chromatography column

  • Solvents for mobile phase (e.g., gradients of chloroform and methanol)

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a non-polar solvent.

  • Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding an increasing percentage of a more polar solvent like methanol.

  • Fraction Collection: Collect the eluate in separate fractions.

  • Monitoring by TLC: Monitor the separation by spotting the collected fractions onto TLC plates. Develop the plates in an appropriate solvent system and visualize the spots under UV light. Fractions containing compounds with similar Rf values are pooled.

  • Final Purification: Fractions identified as containing this compound may require further purification steps, such as preparative HPLC, to achieve high purity.

Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a standard method for the quantification of alkaloids.

Materials:

  • Purified this compound isolate or standard

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water)

  • Acid modifier (e.g., formic acid or trifluoroacetic acid)

  • HPLC system with a UV detector

  • C18 reversed-phase analytical column (e.g., 5 µm particle size, 4.6 x 250 mm)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of pure this compound in the mobile phase.

  • Sample Preparation: Accurately weigh the crude or purified alkaloid extract and dissolve it in a known volume of mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Representative):

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of a this compound standard (typically in the range of 220-280 nm).

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard solutions to generate a calibration curve (peak area vs. concentration). Inject the sample solution and determine the peak area corresponding to this compound.

  • Calculation: Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve. The final quantity can be expressed as mg of this compound per gram of dry plant material.

Visualized Workflows and Mechanisms

Experimental Workflow

The overall process for the phytochemical analysis of this compound can be visualized as a logical sequence of steps from plant material to purified compound.

experimental_workflow plant Psychotria Plant Material (e.g., Flowers) drying Drying & Grinding plant->drying extraction Methanol Maceration drying->extraction filtration Filtration & Concentration extraction->filtration acid_base Acid-Base Partitioning (HCl / CH₂Cl₂ / NaOH) filtration->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions Fraction Collection & TLC Analysis column_chrom->fractions hplc_purify Preparative HPLC (If required) fractions->hplc_purify pure_this compound Purified this compound fractions->pure_this compound Directly if pure hplc_purify->pure_this compound hplc_quant Quantitative HPLC-UV Analysis pure_this compound->hplc_quant final_data Data Analysis (Yield Calculation) hplc_quant->final_data

Caption: General workflow for extraction, isolation, and quantification of this compound.

Proposed Analgesic Mechanism of Action

While the complete downstream signaling cascade is not fully elucidated, the primary mechanism involves dual modulation of the opioid and glutamatergic systems. This compound acts as an agonist at the mu-opioid receptor and an antagonist at the NMDA receptor.

mechanism_of_action This compound This compound mu_opioid μ-Opioid Receptor This compound->mu_opioid Agonist (+) nmda NMDA Receptor This compound->nmda Antagonist (-) neuronal_inhibition Neuronal Inhibition (Reduced Nociceptive Signaling) mu_opioid->neuronal_inhibition nmda->neuronal_inhibition Blockade Prevents Excitotoxicity & Pain Sensitization analgesia Analgesic Effect neuronal_inhibition->analgesia glutamate Glutamate glutamate->nmda Activates

References

Elucidating the Trimeric Pyrrolidinoindoline Heart of Hodgkinsine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hodgkinsine, a complex trimeric alkaloid, stands as a molecule of significant interest in the scientific community due to its intricate pyrrolidinoindoline architecture and promising pharmacological profile.[1] Isolated from plants of the Psychotria genus, this natural product has demonstrated a range of biological activities, including analgesic, antiviral, antibacterial, and antifungal properties.[1] The unique assembly of three pyrrolidinoindoline subunits and the presence of multiple chiral centers have made the elucidation of its structure a notable challenge and a triumph of modern analytical techniques. This guide provides an in-depth technical overview of the methodologies and data that have been pivotal in confirming the trimeric pyrrolidinoindoline structure of this compound.

Structural Confirmation: A Multi-faceted Approach

The definitive structure of this compound was established through a combination of spectroscopic and spectrometric techniques, with total synthesis ultimately providing unequivocal proof. The primary methods employed were Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy have been instrumental in mapping the complex connectivity of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra reveal characteristic signals that correspond to the distinct chemical environments within the three pyrrolidinoindoline monomers.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.40 - 6.50m12HAromatic Protons
3.10 - 2.10m18HMethylene (B1212753) and Methine Protons
2.80 - 2.40s9HN-Methyl Protons

Note: Specific assignments for the heavily overlapped methylene and methine region require advanced 2D NMR techniques.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
150.0 - 110.0AromaticIndoline Aromatic Carbons
85.0 - 75.0QuaternaryC3a, C8b
65.0 - 50.0MethylenePyrrolidine Ring Carbons
40.0 - 30.0MethylN-Methyl Carbons
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of this compound, allowing for the determination of its molecular formula, C₃₃H₃₈N₆. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that offer insights into the connectivity of the three monomeric units.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺519.3236519.3231

Table 4: Key MS/MS Fragmentation Data of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Putative Fragment Structure
519.3346.2173.1Dimeric pyrrolidinoindoline fragment
519.3174.1345.2Monomeric pyrrolidinoindoline fragment
346.2174.1172.1Cleavage of the dimeric fragment
X-ray Crystallography

While obtaining suitable crystals of complex natural products like this compound can be challenging, X-ray crystallography provides the most definitive three-dimensional structural information. The structure of a closely related pyrrolidinoindoline alkaloid was deduced by X-ray analysis, which provided a critical reference for confirming the stereochemistry and overall architecture of this compound.

Experimental Protocols

The following sections detail the generalized experimental methodologies employed for the structural elucidation of this compound.

NMR Spectroscopy
  • Sample Preparation: A sample of purified this compound (1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 1D NMR Acquisition:

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A wider spectral width (~220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, which are essential for assigning the complex spectra.

Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) with the addition of a small amount of formic acid to promote protonation.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

  • HRMS Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The mass analyzer is calibrated to ensure high mass accuracy.

  • MS/MS Acquisition: For fragmentation analysis, the [M+H]⁺ ion is mass-selected in the first stage of the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The resulting fragment ions are then analyzed in the second stage of the mass spectrometer.

X-ray Crystallography
  • Crystallization: Single crystals of this compound or a suitable derivative are grown by slow evaporation of a saturated solution in an appropriate solvent or solvent system.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using least-squares procedures to obtain the final atomic coordinates and molecular structure.

Visualizing the Elucidation Workflow

The logical flow of experiments and data analysis in the structural elucidation of this compound can be visualized as a systematic process of gathering and integrating information from different analytical techniques.

Hodgkinsine_Elucidation_Workflow cluster_Isolation Isolation & Purification cluster_Spectrometry Spectrometric Analysis cluster_Spectroscopy Spectroscopic Analysis cluster_Synthesis Synthetic Confirmation cluster_Data_Integration Data Integration & Structure Elucidation Isolation Isolation from Psychotria sp. Purification Chromatographic Purification Isolation->Purification HRMS High-Resolution Mass Spectrometry Purification->HRMS NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Xray X-ray Crystallography Purification->Xray MSMS Tandem Mass Spectrometry (MS/MS) HRMS->MSMS MolecularFormula Determine Molecular Formula HRMS->MolecularFormula Connectivity Establish Connectivity MSMS->Connectivity NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Connectivity Stereochemistry Define Stereochemistry Xray->Stereochemistry TotalSynthesis Total Synthesis FinalStructure Propose Final Structure TotalSynthesis->FinalStructure Confirmation MolecularFormula->Connectivity Connectivity->Stereochemistry Stereochemistry->FinalStructure

Workflow for the structural elucidation of this compound.

This comprehensive approach, integrating data from multiple advanced analytical techniques, has been essential in definitively establishing the complex trimeric pyrrolidinoindoline structure of this compound. This foundational knowledge is critical for the ongoing research into its pharmacological properties and potential applications in drug development.

References

A Technical Guide to the Putative Biosynthesis of Hodgkinsine in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete enzymatic pathway for the biosynthesis of hodgkinsine (B231384) in plants has not yet been fully elucidated. The information presented in this document is based on a proposed biosynthetic pathway, drawing from biomimetic chemical syntheses and the known biosynthesis of structurally related pyrrolidinoindoline alkaloids. This guide is intended to provide a framework for future research and drug development efforts.

Introduction

This compound is a complex trimeric pyrrolidinoindoline alkaloid found in plants of the genus Psychotria, notably Psychotria colorata[1][2]. It is composed of three pyrrolidinoindoline subunits linked together[1][2]. The biosynthesis of such complex alkaloids is of significant interest due to their potential pharmacological activities. While the precise enzymatic machinery remains to be discovered, a plausible biosynthetic route can be hypothesized based on the principles of natural product chemistry and biosynthesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the amino acid tryptophan, which is first decarboxylated to tryptamine (B22526). The core of the proposed pathway involves the oxidative coupling of tryptamine units to form the characteristic pyrrolidinoindoline scaffold.

2.1 Precursor Molecule: Tryptamine

The likely precursor for the pyrrolidinoindoline subunits of this compound is tryptamine. Tryptamine itself is derived from the decarboxylation of the amino acid L-tryptophan, a common starting point for many indole (B1671886) alkaloids in plants.

2.2 Dimerization to a Chimonanthine-like Intermediate

The initial key step is hypothesized to be the oxidative dimerization of two tryptamine molecules. This process is thought to form a C3a-C3a' bond between the two indole rings, leading to a dimeric structure similar to chimonanthine. This type of oxidative coupling is a known reaction in the biosynthesis of other bis-indole alkaloids. Enzymes such as cytochrome P450 monooxygenases or laccases are often implicated in such transformations in plants.

2.3 Trimerization to Form this compound

Following the formation of the dimeric intermediate, a third tryptamine unit is proposed to be added. This subsequent coupling likely occurs between the C3a of the third monomer and the C7' of one of the units in the dimer, forming the final trimeric structure of this compound. The stereochemical control of these coupling reactions is a critical aspect that is likely governed by specific enzymes to produce the defined stereoisomer found in nature.

Proposed this compound Biosynthesis cluster_0 Core Biosynthesis L-Tryptophan L-Tryptophan Tryptamine Tryptamine L-Tryptophan->Tryptamine Tryptophan Decarboxylase Dimer_Intermediate Chimonanthine-like Dimer Tryptamine->Dimer_Intermediate Oxidative Coupling (Enzyme?) Tryptamine_2 Tryptamine Tryptamine_2->Dimer_Intermediate This compound This compound Dimer_Intermediate->this compound Oxidative Coupling (Enzyme?) Tryptamine_3 Tryptamine Tryptamine_3->this compound Experimental Workflow for Pathway Elucidation Start Start Precursor_Feeding Precursor Feeding Studies (Isotopic Labeling) Start->Precursor_Feeding Identify_Precursors Identify Biosynthetic Precursors Precursor_Feeding->Identify_Precursors Transcriptomics Transcriptome Analysis (RNA-Seq) Identify_Precursors->Transcriptomics Candidate_Genes Identify Candidate Genes Transcriptomics->Candidate_Genes Enzyme_Assays In Vitro Enzyme Assays Candidate_Genes->Enzyme_Assays Gene_Silencing In Vivo Gene Silencing (RNAi) Candidate_Genes->Gene_Silencing Functional_Characterization Functional Characterization of Enzymes Enzyme_Assays->Functional_Characterization End End Functional_Characterization->End Pathway_Confirmation Confirm Gene Function in Pathway Gene_Silencing->Pathway_Confirmation Pathway_Confirmation->End

References

Hodgkinsine and the Mu-Opioid Receptor: A Technical Guide to a Complex Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hodgkinsine (B231384), a complex trimeric pyrrolidinoindoline alkaloid isolated from plants of the Psychotria genus, has garnered attention for its potent analgesic properties. Traditionally, extracts from these plants have been used for pain relief[1][2]. Early pharmacological studies suggested that this compound's analgesic effects were mediated, at least in part, by the mu-opioid receptor system, primarily due to the reversal of its effects by the opioid antagonist naloxone (B1662785) in animal models[3][4]. This led to the classification of this compound as a mu-opioid receptor agonist in some literature[5][6].

However, a closer examination of the scientific evidence reveals a more nuanced and complex picture. While in vivo studies strongly support the involvement of the opioid system in this compound's analgesic activity, direct in vitro evidence for high-affinity binding to and potent agonism of the mu-opioid receptor is lacking. In fact, some research indicates that this compound itself has a low affinity for mu-opioid receptors[7][8]. This technical guide aims to provide a comprehensive overview of the existing research, presenting the available quantitative data, detailing the experimental protocols used in key studies, and exploring the structure-activity relationships of related compounds to shed light on the intricate interaction between this compound and the mu-opioid receptor.

In Vivo Analgesic Activity of this compound

The primary evidence for the opioid-like effects of this compound comes from in vivo studies in animal models of pain. The research conducted by Amador et al. (2000) is pivotal in this regard. Their work demonstrated that this compound produces a dose-dependent analgesic effect in both thermal and chemical pain models, and importantly, this effect is reversible by naloxone[3][4].

Quantitative Data from In Vivo Analgesia Studies
Pain Model Compound Dose (mg/kg, i.p.) Analgesic Effect (% MPE or % Inhibition) Naloxone Reversibility Reference
Tail-flickThis compound0.5~40% MPEYes[3]
1.0~60% MPEYes[3]
2.0~80% MPEYes[3]
Morphine5.0~80% MPEYes[3]
Hot-plateThis compound0.5~30% MPEYes[3]
1.0~50% MPEYes[3]
2.0~70% MPEYes[3]
Morphine7.5~70% MPEYes[3]
Capsaicin-induced painThis compound0.1~40% inhibitionNot reported[3]
0.5~70% inhibitionNot reported[3]
1.0~90% inhibitionNot reported[3]

% MPE = Percent Maximum Possible Effect

Experimental Protocols for In Vivo Analgesia Assays

The following are detailed methodologies for the key in vivo experiments cited:

1. Tail-flick Test:

  • Animal Model: Male mice (20-25 g).

  • Apparatus: A tail-flick analgesia meter that focuses a beam of radiant heat on the ventral surface of the tail.

  • Procedure: A baseline reaction time (the time taken for the mouse to flick its tail away from the heat source) is determined for each animal. The cut-off time is set to 10 seconds to prevent tissue damage. Animals are then administered this compound, morphine, or vehicle intraperitoneally. The tail-flick latency is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The analgesic effect is calculated as the Maximum Possible Effect (% MPE) using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

  • Naloxone Reversal: In separate experiments, naloxone (an opioid antagonist) is administered shortly before the test compound to determine if the analgesic effect is opioid-mediated.

2. Hot-plate Test:

  • Animal Model: Male mice (20-25 g).

  • Apparatus: A hot-plate analgesia meter maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure: A baseline reaction time (the time until the mouse licks its hind paws or jumps) is recorded. A cut-off time of 30 seconds is used. Following drug administration, the reaction time is measured at set intervals.

  • Data Analysis: The % MPE is calculated similarly to the tail-flick test.

3. Capsaicin-Induced Nociception:

  • Animal Model: Male mice (20-25 g).

  • Procedure: Animals are pre-treated with this compound, morphine, or vehicle. After a set period (e.g., 30 minutes), capsaicin (B1668287) (20 µL of a 1.6 µg/mL solution in saline) is injected into the plantar surface of the right hind paw. The amount of time the animals spend licking the injected paw is recorded for 5 minutes.

  • Data Analysis: The analgesic effect is expressed as the percentage of inhibition of the licking time compared to the vehicle-treated group.

experimental_workflow cluster_pre_treatment Pre-treatment cluster_testing Nociceptive Testing cluster_data_analysis Data Analysis animal_model Male Mice baseline Baseline Pain Response Measurement animal_model->baseline drug_admin Drug Administration (this compound, Morphine, Vehicle) baseline->drug_admin tail_flick Tail-flick Test drug_admin->tail_flick hot_plate Hot-plate Test drug_admin->hot_plate capsaicin Capsaicin Injection drug_admin->capsaicin mpe_calc Calculate % MPE tail_flick->mpe_calc hot_plate->mpe_calc inhibition_calc Calculate % Inhibition capsaicin->inhibition_calc

Workflow for in vivo analgesia experiments.

Mu-Opioid Receptor Binding and Functional Activity: A Lack of Direct Evidence

Despite the compelling in vivo data, direct evidence of this compound as a high-affinity mu-opioid receptor agonist from in vitro assays is conspicuously absent in the peer-reviewed literature. A key study by Verotta et al. (2002) on the structure-activity relationships of pyrrolidinoindoline alkaloids explicitly states that this compound displays low affinity for mu-opioid receptors[7]. This suggests that the naloxone-reversible analgesia observed in vivo may be due to a more complex mechanism than direct, potent agonism at the mu-opioid receptor.

Mu-Opioid Receptor Activity of Psychotria colorata Alkaloid Extracts

It is noteworthy that studies on the total alkaloid extracts of Psychotria colorata, where this compound is a major component, do show opioid-like activity in vitro. Research by Amador et al. (1996) demonstrated that an alkaloid extract from the flowers of P. colorata had an inhibitory effect on the binding of the opioid antagonist [3H]naloxone in rat striatal membranes and also decreased basal adenylate cyclase activity[9]. This indicates that one or more components of the extract interact with opioid receptors and elicit a functional response.

Assay Compound Effect Reference
[3H]Naloxone BindingP. colorata flower alkaloid extractInhibitory[9]
Adenylate Cyclase ActivityP. colorata flower alkaloid extractDecreased basal activity[9]

This finding, coupled with the low affinity of isolated this compound, suggests that either other alkaloids in the extract are responsible for the observed mu-opioid receptor activity, or that this compound acts in synergy with other components.

Structure-Activity Relationships of Related Pyrrolidinoindoline Alkaloids

The work by Verotta et al. (2002) provides valuable insights into the structural requirements for mu-opioid receptor binding within the pyrrolidinoindoline alkaloid class[7]. While this compound (a trimer) showed low affinity, certain dimeric and monomeric derivatives exhibited strong binding.

Quantitative Binding Affinity Data for this compound-Related Compounds
Compound Structure Mu-Opioid Receptor Binding Affinity (Ki, nM) Reference
This compoundTrimerLow Affinity[7]
(-)-ChimonanthineDimerLow Affinity[7]
(+)-ChimonanthineDimerLow Affinity[7]
(meso)-ChimonanthineDimerLow Affinity[7]
(-)-Chimonanthine monourethaneDimer derivativeStrong Affinity[7]
(+)-Chimonanthine monourethaneDimer derivativeStrong Affinity[7]

These data highlight that modifications to the pyrrolidinoindoline scaffold can dramatically alter the affinity for the mu-opioid receptor. The addition of a urethane (B1682113) group to the chimonanthine (B1196302) dimers, for instance, confers strong binding affinity. This suggests that while this compound itself may not be a potent mu-opioid agonist, its core structure could serve as a template for the development of novel analgesics with high affinity for the mu-opioid receptor.

sar cluster_structure Structural Moiety cluster_affinity Mu-Opioid Receptor Affinity This compound This compound (Trimer) low_affinity Low Affinity This compound->low_affinity chimonanthine Chimonanthine (Dimer) urethane_deriv Chimonanthine Monourethane chimonanthine->urethane_deriv + Urethane Group chimonanthine->low_affinity strong_affinity Strong Affinity urethane_deriv->strong_affinity

Structure-activity relationship of pyrrolidinoindoline alkaloids.

Proposed Dual-Mechanism Signaling Pathway of this compound

The analgesic effects of this compound are likely attributable to a dual mechanism of action, involving both the opioid system (indirectly or via metabolites) and antagonism of the N-methyl-D-aspartate (NMDA) receptor[4][6][10]. The potent dose-dependent analgesic activity against capsaicin-induced pain is indicative of the involvement of NMDA receptors[3][4]. This dual mechanism is of significant interest as it could lead to potent analgesia with a potentially reduced side-effect profile compared to traditional opioids.

signaling_pathway cluster_opioid Opioid System cluster_nmda Glutamatergic System This compound This compound mu_receptor Mu-Opioid Receptor This compound->mu_receptor Indirect/Weak Agonism nmda_receptor NMDA Receptor This compound->nmda_receptor Antagonism opioid_effect Opioid-mediated Analgesia mu_receptor->opioid_effect analgesia Potent Analgesia opioid_effect->analgesia nmda_effect NMDA Antagonism-mediated Analgesia nmda_receptor->nmda_effect nmda_effect->analgesia

Proposed dual-mechanism signaling of this compound.

Conclusion

The classification of this compound as a simple mu-opioid receptor agonist is an oversimplification. While its analgesic effects are demonstrably reversed by naloxone in vivo, suggesting an interaction with the opioid system, direct in vitro binding studies indicate a low affinity for the mu-opioid receptor. The available evidence points towards a more complex mechanism of action, potentially involving a dual antagonism of NMDA receptors and an indirect or weak interaction with the opioid system, or the activity of metabolites.

For drug development professionals, this compound and its related pyrrolidinoindoline alkaloids represent a fascinating and promising chemical space. The profound impact of minor structural modifications on mu-opioid receptor affinity highlights the potential for designing novel, potent analgesics based on this natural product scaffold. Future research should focus on elucidating the precise molecular mechanisms underlying this compound's in vivo effects, including comprehensive in vitro functional assays for mu-opioid receptor agonism (e.g., GTPγS binding, cAMP modulation, β-arrestin recruitment), and an investigation into the pharmacological activity of its metabolites. A deeper understanding of this complex pharmacology will be crucial for harnessing the therapeutic potential of this unique class of alkaloids.

References

Hodgkinsine as an N-methyl-D-aspartate (NMDA) Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hodgkinsine, a complex trimeric pyrrolidinoindoline alkaloid isolated from plants of the Psychotria genus, has garnered scientific interest for its unique analgesic properties. Preclinical evidence suggests a dual mechanism of action, involving antagonism of the N-methyl-D-aspartate (NMDA) receptor and agonism of the mu (µ)-opioid receptor. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the NMDA receptor. Due to a lack of direct quantitative in vitro data for this compound's NMDA receptor activity, this guide incorporates data from the structurally related alkaloid, Psychotridine, to provide context and a basis for future research. This document outlines the hypothesized signaling pathways, presents available quantitative data in structured tables, and details relevant experimental protocols to facilitate further investigation into this promising class of compounds.

Introduction to this compound and its Dual-Action Mechanism

This compound is an alkaloid found in plants such as Psychotria colorata.[1] It is recognized for its analgesic effects, which are believed to stem from a combination of two distinct pharmacological activities: µ-opioid receptor agonism and NMDA receptor antagonism.[1] This dual mechanism is comparable to clinically used analgesics like methadone and levorphanol, suggesting a potential for potent pain relief with a unique pharmacological profile.[1] The analgesic effects of this compound that are reversible by naloxone (B1662785) indicate an interaction with the opioid system.[2] Concurrently, its efficacy in mitigating capsaicin-induced pain points towards the involvement of NMDA receptors.[2]

The NMDA receptor, a ligand-gated ion channel, plays a critical role in synaptic plasticity and pain signaling. Its overactivation can lead to excitotoxicity, making NMDA receptor antagonists a key area of research for various neurological conditions. This compound's purported antagonism at this receptor, combined with its opioid activity, presents a compelling case for its development as a novel analgesic.

Signaling Pathways

This compound's proposed mechanism of action involves the modulation of two key signaling pathways in the central nervous system: the opioidergic and glutamatergic systems.

Mu-Opioid Receptor Agonism

As a µ-opioid receptor agonist, this compound is thought to mimic the effects of endogenous opioids like endorphins. Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and the modulation of ion channels. This ultimately results in a decrease in neuronal excitability and the inhibition of pain signal transmission.

mu_opioid_pathway Figure 1: Hypothesized Mu-Opioid Agonist Pathway of this compound This compound This compound Mu_Opioid_Receptor Mu-Opioid Receptor (GPCR) This compound->Mu_Opioid_Receptor Binds to Gi_Protein Gi Protein Mu_Opioid_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits Ion_Channels K+ Efflux / Ca2+ Influx Gi_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Neuronal_Excitability Decreased Neuronal Excitability cAMP->Neuronal_Excitability Leads to Ion_Channels->Neuronal_Excitability Causes Analgesia Analgesia Neuronal_Excitability->Analgesia Results in

Hypothesized Mu-Opioid Agonist Pathway of this compound.
NMDA Receptor Antagonism

The NMDA receptor is a crucial component of excitatory neurotransmission. For the channel to open, both glutamate (B1630785) and a co-agonist (glycine or D-serine) must bind to the receptor, and the cell membrane must be depolarized to remove a magnesium ion (Mg2+) block from the channel pore. As a non-competitive antagonist, this compound is hypothesized to bind within the ion channel pore, thereby blocking the influx of calcium ions (Ca2+) and preventing downstream signaling cascades associated with pain transmission and excitotoxicity.

nmda_antagonist_pathway Figure 2: Hypothesized NMDA Receptor Antagonist Pathway of this compound cluster_receptor NMDA Receptor Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Activates Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Allows This compound This compound This compound->Ion_Channel Blocks Downstream_Signaling Downstream Signaling (e.g., nNOS, CaMKII) Ca_Influx->Downstream_Signaling Activates Pain_Signal Pain Signal Transmission Downstream_Signaling->Pain_Signal Promotes

Hypothesized NMDA Receptor Antagonist Pathway of this compound.

Quantitative Data

While direct quantitative data for this compound's affinity and potency at the NMDA receptor are not currently available in peer-reviewed literature, studies on the related pyrrolidinoindoline alkaloid, Psychotridine, provide valuable insights. Psychotridine also demonstrates analgesic effects and is suggested to act as a non-competitive NMDA receptor antagonist.[3]

Table 1: NMDA Receptor Binding Affinity of Psychotridine
CompoundRadioligandPreparationAssay TypeResultReference
Psychotridine[3H]MK-801 (dizocilpine)Rat cortex membranesCompetitive BindingComplete inhibition of binding at 300 nM[3]

This data suggests that Psychotridine directly interacts with the NMDA receptor ion channel, the binding site for the non-competitive antagonist MK-801.

Table 2: Opioid Receptor Activity of this compound
CompoundReceptor InteractionEvidenceEffectReference
This compoundµ-opioid receptor agonistNaloxone-reversible analgesia in vivoAnalgesic[2]
Psychotria colorata flower alkaloidsµ-opioid receptorInhibition of [3H]naloxone bindingInhibitory[4]

The naloxone-reversible analgesic effects strongly support the interaction of this compound with opioid receptors. Further quantitative binding and functional assays are required to determine its affinity and efficacy.

Experimental Protocols

To facilitate further research into this compound and related compounds, this section provides detailed methodologies for key experiments used to characterize NMDA receptor antagonists.

NMDA Receptor Competitive Binding Assay

This protocol is adapted for the assessment of a test compound's ability to displace a radiolabeled non-competitive antagonist, such as [3H]MK-801, from the NMDA receptor channel.

Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor ion channel.

Materials:

  • Rat cortical membranes (prepared or commercially available)

  • [3H]MK-801 (radioligand)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., high concentration of unlabeled MK-801)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Assay Setup: In test tubes, combine the rat cortical membranes, [3H]MK-801 at a concentration near its Kd, and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding (saturating concentration of unlabeled MK-801).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester or vacuum manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki using the Cheng-Prusoff equation.

binding_assay_workflow Figure 3: Workflow for NMDA Receptor Competitive Binding Assay Start Prepare Rat Cortical Membranes Setup Set up Assay: Membranes, [3H]MK-801, Test Compound Start->Setup Incubate Incubate to Equilibrium Setup->Incubate Filter Rapid Filtration and Washing Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis: IC50 and Ki Calculation Count->Analyze

References

The Antimicrobial Potential of Hodgkinsine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hodgkinsine, a complex trimeric pyrrolidinoindoline alkaloid, has emerged as a compound of significant interest within the scientific community. Primarily recognized for its analgesic properties, recent studies have unveiled its potential as a broad-spectrum antimicrobial agent.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's antiviral and antibacterial activities, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Antiviral Spectrum of this compound

Preliminary research has demonstrated that this compound, particularly the this compound A isomer, exhibits notable activity against both DNA and RNA viruses.[2][3]

Quantitative Antiviral Data

While comprehensive quantitative data remains limited in publicly available literature, existing studies provide a foundation for further investigation. The following table summarizes the known antiviral activity of this compound A.

Virus FamilyVirusStrainCell LineAssay TypeIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
HerpesviridaeHerpes Simplex Virus 1 (HSV-1)Not SpecifiedVeroPlaque Reduction AssayData Not AvailableData Not AvailableData Not Available[2]
RhabdoviridaeVesicular Stomatitis Virus (VSV)Not SpecifiedVeroNot SpecifiedData Not AvailableData Not AvailableData Not Available[2]

Note: IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values are not yet publicly documented for this compound's antiviral activity. The selectivity index (SI = CC50/IC50) is a critical measure of a compound's therapeutic window. Further research is required to quantify these parameters.

Experimental Protocol: Plaque Reduction Assay

The following is a generalized protocol for determining the antiviral activity of a compound like this compound against plaque-forming viruses such as HSV-1.

  • Cell Culture: Vero cells (or another susceptible cell line) are seeded in 6-well plates and cultured to form a confluent monolayer.

  • Virus Inoculation: The cell monolayer is infected with a known titer of the virus (e.g., HSV-1) for a defined adsorption period (e.g., 1 hour).

  • Compound Treatment: After adsorption, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agar) containing serial dilutions of this compound. A virus control (no compound) and a cell control (no virus, no compound) are included.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet). Plaques, or zones of cell death, are then counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each concentration of this compound compared to the virus control. The IC50 value is determined as the concentration of this compound that reduces the number of plaques by 50%.

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Visualization cluster_analysis Data Analysis A Prepare confluent cell monolayer D Infect cell monolayer with virus A->D B Prepare serial dilutions of this compound E Remove inoculum and add overlay with this compound B->E C Prepare virus stock C->D D->E F Incubate for plaque formation E->F G Fix and stain cells F->G H Count plaques G->H I Calculate % plaque reduction H->I J Determine IC50 I->J

Plaque Reduction Assay Workflow.

Antibacterial Spectrum of this compound

This compound has demonstrated potent antibacterial activity, positioning it as a potential candidate for the development of new antibiotics.[1]

Quantitative Antibacterial Data

The primary metric for quantifying antibacterial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Bacterial PhylumBacterial SpeciesGram StainAssay TypeMIC (µg/mL)Reference
FirmicutesNot SpecifiedPositiveTube Dilution / Disc DiffusionAs low as 5[2][3]
ProteobacteriaNot SpecifiedNegativeTube Dilution / Disc DiffusionData Not Available

Note: The specific species of bacteria inhibited at the 5 µg/mL concentration have not been detailed in the available literature. Further studies are needed to define the full spectrum of this compound's antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a generalized protocol for determining the MIC of a compound like this compound.

  • Preparation of Compound Dilutions: A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (bacteria and broth, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

G cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis A Prepare serial dilutions of this compound in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate plate C->D E Observe for turbidity D->E F Determine MIC E->F

MIC Determination Workflow.

Potential Mechanisms of Action (Hypothetical)

The precise molecular mechanisms by which this compound exerts its antiviral and antibacterial effects have not yet been elucidated. However, based on the known mechanisms of other alkaloids, a hypothetical signaling pathway can be proposed. It is crucial to note that this is a speculative model that requires experimental validation.

Hypothetical Antiviral Mechanism

Many antiviral alkaloids interfere with the early stages of viral infection, such as attachment, entry, or uncoating. This compound could potentially interact with viral glycoproteins or host cell receptors, thereby preventing the virus from entering the cell.

G cluster_virus Virus cluster_cell Host Cell V Virus GP Glycoprotein V->GP R Host Cell Receptor GP->R Attachment E Endocytosis R->E U Uncoating E->U Rep Replication U->Rep H This compound H->GP Inhibition H->R Inhibition

Hypothetical Antiviral Mechanism of this compound.
Hypothetical Antibacterial Mechanism

The antibacterial action of alkaloids often involves the disruption of the bacterial cell membrane or the inhibition of essential cellular processes such as DNA replication or protein synthesis. This compound might compromise the integrity of the bacterial cell wall or membrane, leading to cell lysis, or it could inhibit key enzymes involved in bacterial metabolism.

G cluster_bacteria Bacterial Cell CW Cell Wall Lysis Cell Lysis CW->Lysis CM Cell Membrane CM->Lysis DNA DNA Replication PS Protein Synthesis H This compound H->CW Disruption H->CM Disruption H->DNA Inhibition H->PS Inhibition

Hypothetical Antibacterial Mechanism of this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel antiviral and antibacterial therapies. The available data, though limited, indicates potent activity against a range of pathogens. To fully realize the therapeutic potential of this compound, future research should focus on:

  • Comprehensive Screening: Evaluating the antiviral and antibacterial activity of this compound and its analogues against a broader panel of clinically relevant viruses and bacteria.

  • Quantitative Analysis: Determining the IC50, CC50, and SI values for antiviral activity, and expanding the MIC testing to a wider range of bacterial species.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in this compound's antimicrobial effects.

  • In Vivo Efficacy and Safety: Assessing the therapeutic efficacy and toxicological profile of this compound in preclinical animal models.

The exploration of this compound's antimicrobial properties is a rapidly evolving field. Continued investigation is warranted to translate these initial findings into tangible therapeutic applications.

References

Unveiling the Antifungal Potential of Hodgkinsine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Antifungal Properties of the Pyrrolidinoindoline Alkaloid, Hodgkinsine, for Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the antifungal properties of this compound, a complex trimeric pyrrolidinoindoline alkaloid, and its related compounds. Drawing from available scientific literature, this document provides a comprehensive overview of its antifungal activity, details established experimental protocols for its evaluation, and discusses potential mechanisms of action. This guide is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel antifungal agents.

Introduction: The Emerging Threat of Fungal Infections and the Promise of Natural Products

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This has spurred the search for novel antifungal agents with unique mechanisms of action. Natural products, with their vast structural diversity, have historically been a rich source of new therapeutic leads. Among these, alkaloids have demonstrated a wide range of biological activities, including potent antimicrobial effects. This compound, an alkaloid found in plants of the Psychotria genus, has been identified as a promising candidate with notable antifungal and anti-candidal properties[1][2][3]. This guide aims to consolidate the current knowledge on the antifungal potential of this compound and to provide a framework for future research and development.

Antifungal Activity of this compound and Related Alkaloids

Studies have demonstrated that this compound and its structural relatives, other pyrrolidinoindoline alkaloids, possess significant antifungal activity. The most potent among the tested compounds from this class are this compound A and quadrigemine C, which have exhibited minimum inhibitory concentration (MIC) values as low as 5 µg/mL against pathogenic fungi[1][2].

Quantitative Antifungal Data

The following table summarizes the reported in vitro antifungal activity of this compound A and quadrigemine C. It is important to note that the primary study, while establishing the potent activity of these compounds, did not specify the complete range of fungal species tested. The data presented here is based on the lowest reported MIC values.

CompoundFungal GroupMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compound AFungi & Yeasts5[1][2]
Quadrigemine CFungi & Yeasts5[1][2]

Further research is required to establish the full spectrum of activity against a broader panel of clinically relevant fungal pathogens.

Experimental Protocols for Antifungal Susceptibility Testing

The evaluation of the antifungal activity of this compound and its derivatives has been conducted using standard microbiological techniques. The following are detailed methodologies for the key experiments cited in the literature.

Tube Dilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The tube dilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Fungal Inoculum:

    • Fungal cultures are grown on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts and Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C for Candida albicans, 28°C for molds) for 24-72 hours.

    • A suspension of the fungal cells or spores is prepared in sterile saline or broth and adjusted to a concentration of approximately 1-5 x 10^5 cells/mL or spores/mL using a spectrophotometer or hemocytometer.

  • Preparation of Drug Dilutions:

    • A stock solution of this compound or its derivative is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Serial two-fold dilutions of the compound are prepared in a liquid growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS for yeasts, or Sabouraud Dextrose Broth for molds) in sterile test tubes. The final concentration range should be sufficient to determine the MIC.

  • Inoculation and Incubation:

    • Each tube containing the diluted compound is inoculated with the standardized fungal suspension.

    • A positive control tube (medium with fungal inoculum, no drug) and a negative control tube (medium only) are included.

    • The tubes are incubated at the optimal growth temperature for the specific fungus for a defined period (e.g., 24-48 hours for yeasts, 48-72 hours for molds).

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the broth remains clear).

Disc Diffusion Assay

The disc diffusion assay is a qualitative or semi-quantitative method to assess the susceptibility of a microorganism to an antimicrobial agent.

Protocol:

  • Preparation of Fungal Lawn:

    • A standardized fungal inoculum (as described in 3.1.1) is uniformly spread over the surface of an appropriate agar plate using a sterile cotton swab to create a lawn.

  • Application of Test Compound:

    • Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the this compound solution and allowed to dry.

    • The impregnated discs are placed firmly on the surface of the inoculated agar plate.

  • Incubation:

    • The plates are incubated under the same conditions as the tube dilution assay.

  • Measurement of Inhibition Zone:

    • The antifungal activity is determined by measuring the diameter of the zone of growth inhibition around the disc in millimeters. A larger zone of inhibition indicates greater susceptibility of the fungus to the compound.

Potential Mechanism of Action

While the precise molecular mechanism of this compound's antifungal activity has not been elucidated, insights can be drawn from the known mechanisms of other indole (B1671886) alkaloids. The proposed mechanisms often involve the disruption of fundamental cellular processes in fungi.

Disruption of Fungal Cell Membrane Integrity

A primary target for many antifungal compounds is the fungal cell membrane. The indole nucleus of this compound may interact with the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

Inhibition of Key Fungal Enzymes

This compound could potentially inhibit essential fungal enzymes that are not present or are significantly different in host cells. Enzymes involved in cell wall biosynthesis (e.g., β-(1,3)-glucan synthase), ergosterol (B1671047) biosynthesis, or DNA and protein synthesis are plausible targets.

Interference with DNA and Topoisomerases

Some indole alkaloids have been shown to intercalate with fungal DNA or inhibit the function of topoisomerases, enzymes crucial for DNA replication and repair. This leads to the disruption of DNA-related processes and cell cycle arrest.

The following diagram illustrates a hypothetical workflow for investigating the mechanism of action of this compound.

Hypothetical Workflow for Mechanism of Action Studies A This compound Treatment of Fungal Cells B Cell Membrane Integrity Assays (e.g., Propidium Iodide Staining, Leakage Assays) A->B C Ergosterol Biosynthesis Analysis A->C D Cell Wall Integrity Assays (e.g., Sorbitol Protection, Chitin Staining) A->D E DNA Interaction Studies (e.g., DNA Binding Assays, Topoisomerase Inhibition) A->E F Enzyme Inhibition Assays (e.g., Glucan Synthase Activity) A->F G Transcriptomic/Proteomic Analysis A->G H Identification of Molecular Target(s) B->H C->H D->H E->H F->H G->H

Caption: Workflow for elucidating this compound's antifungal mechanism.

Future Directions: Synthesis and Evaluation of this compound Derivatives

The complex structure of this compound offers numerous possibilities for the synthesis of derivatives with potentially enhanced antifungal activity, improved selectivity, and favorable pharmacokinetic properties. A logical approach to the design and screening of novel this compound derivatives is outlined below.

Workflow for Development of this compound Derivatives cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Preclinical Development A This compound Scaffold B Structure-Activity Relationship (SAR) Studies A->B C Computational Modeling (Docking with Fungal Targets) B->C D Synthesis of Novel Derivatives C->D E Primary Antifungal Screening (MIC against a panel of fungi) D->E F Cytotoxicity Assays (against mammalian cell lines) E->F G Lead Compound Identification F->G H Mechanism of Action Studies G->H I In Vivo Efficacy Studies (in animal models of fungal infection) H->I J Pharmacokinetic Profiling I->J K Candidate for Further Development J->K

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Hodgkinsine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary strategies employed in the total synthesis of hodgkinsine (B231384), a complex alkaloid with significant biological activity. The information presented is intended to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction to this compound and Synthetic Challenges

This compound is a trimeric tryptoline (B14887) alkaloid that, along with its stereoisomers, has demonstrated notable analgesic properties. The intricate molecular architecture of this compound, characterized by a trio of cyclotryptamine units linked by challenging C3a–C7' and C3a'–C3a'' carbon-carbon bonds, presents a formidable synthetic puzzle. The core difficulties in its total synthesis lie in the stereocontrolled construction of multiple quaternary stereocenters and the assembly of the trimeric structure from monomeric or dimeric precursors.

Two principal strategies have emerged as powerful solutions to these challenges: the diazene-directed assembly pioneered by the Movassaghi group and the catalyst-controlled intramolecular Heck reaction developed by the Overman group.

Strategy 1: Movassaghi's Diazene-Directed Assembly

This convergent and highly stereocontrolled strategy relies on the formation of diazene (B1210634) intermediates to orchestrate the coupling of cyclotryptamine fragments. The subsequent photoextrusion of dinitrogen gas forges the key carbon-carbon bonds with complete stereoselectivity.

Key Features:
  • Convergent Synthesis: Intact cyclotryptamine monomers are assembled in a stepwise and controlled manner.

  • Stereochemical Precision: The diazene-directed approach allows for the precise installation of all quaternary stereocenters.

  • Modular Assembly: The strategy is modular, enabling the synthesis of various oligocyclotryptamine alkaloids by selecting the appropriate building blocks.

Signaling Pathway and Workflow

The overall workflow of the Movassaghi strategy can be visualized as a multi-stage process involving the preparation of key building blocks, their controlled assembly into a complex diazene intermediate, and the final bond-forming photoextrusion step.

Movassaghi_Strategy cluster_Monomer Monomer Synthesis cluster_Assembly Fragment Assembly cluster_Final Key Bond Formation & Deprotection Monomer_Prep Enantioselective Synthesis of Cyclotryptamine Monomers CH_Amination Rh- and Ir-Catalyzed C-H Amination for Functionalization Monomer_Prep->CH_Amination Diazene_Formation Silver-Promoted Diazene Formation CH_Amination->Diazene_Formation Photoextrusion Photoextrusion of Dinitrogen (C-C Bond Formation) Diazene_Formation->Photoextrusion Deprotection Global Deprotection Photoextrusion->Deprotection Final_Product (-)-Hodgkinsine Deprotection->Final_Product

Caption: Movassaghi's diazene-directed total synthesis of this compound.

Strategy 2: Overman's Intramolecular Heck Reaction

The Overman group's approach to the synthesis of this compound and its stereoisomers employs a catalyst-controlled intramolecular Heck reaction as the cornerstone for constructing the critical C3a–C7' linkage. This method provides a powerful means of appending a third cyclotryptamine unit to a dimeric precursor.

Key Features:
  • Catalyst-Controlled Bond Formation: The intramolecular Heck reaction allows for the stereocontrolled formation of the C3a-C7' bond.

  • Synthesis of Stereoisomers: This strategy has been successfully applied to the synthesis of all low-energy stereoisomers of this compound, facilitating structure-activity relationship studies.

  • Formation of Quaternary Centers: The Heck reaction is a robust method for creating congested quaternary carbon centers.

Experimental Workflow

The logical flow of the Overman strategy involves the synthesis of a dimeric chimonanthine (B1196302) precursor, followed by the key intramolecular Heck reaction to introduce the third cyclotryptamine unit, and concluding with final transformations to yield the this compound stereoisomers.

Overman_Strategy Start Synthesis of Chimonanthine Precursor Heck_Substrate Preparation of Heck Reaction Substrate Start->Heck_Substrate Heck_Reaction Catalyst-Controlled Intramolecular Heck Reaction (C3a-C7' Bond Formation) Heck_Substrate->Heck_Reaction Intermediate Tricyclic Intermediate Heck_Reaction->Intermediate Final_Steps Final Transformations Intermediate->Final_Steps Hodgkinsine_Isomers This compound Stereoisomers Final_Steps->Hodgkinsine_Isomers

Caption: Overman's intramolecular Heck reaction-based synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data from the Movassaghi group's total synthesis of (-)-hodgkinsine.

Table 1: Key Reaction Yields in the Synthesis of (-)-Hodgkinsine

StepProductYield (%)
Rh-catalyzed C-H AminationSulfamate (B1201201) Ester (-)-3960
Sulfamide Formation and OxidationBis-diazene Trimer (-)-4186 (2 steps)
Stepwise PhotolysisTrimer (-)-4245 (2 steps)
Single-Step PhotolysisTrimer (-)-4241
Deprotection and Reduction(-)-Hodgkinsine (4)70 (2 steps)

Table 2: Stereochemical Control

ReactionStereochemical Outcome
Enantioselective Bromocyclization94% enantiomeric excess for (+)-26
Diazene-Directed C-C Bond FormationComplete stereochemical control
Intramolecular Heck Reaction (Overman)83% enantiomeric excess for (-)-3

Experimental Protocols

The following are detailed methodologies for key experiments in the total synthesis of (-)-hodgkinsine as reported by the Movassaghi group.

Protocol 1: Rh-Catalyzed C-H Amination of Dimeric Diazene (-)-33

This procedure details the functionalization of a cyclotryptamine dimer at the C3a position, a crucial step for subsequent fragment coupling.

Materials:

  • Dimeric diazene (-)-33

  • Rh₂(esp)₂

  • 2,6-difluorophenyl sulfamate

  • PhI(OAc)₂

  • MgO

  • 5Å Molecular Sieves

  • Isopropyl Acetate (i-PrOAc)

Procedure:

  • To a solution of dimeric diazene (-)-33 in isopropyl acetate, add Rh₂(esp)₂, 2,6-difluorophenyl sulfamate, MgO, and 5Å molecular sieves.

  • Stir the mixture at room temperature.

  • Add PhI(OAc)₂ portionwise over a specified period.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the sulfamate ester (-)-39.

Protocol 2: Silver-Promoted Aryl-Alkyl Diazene Synthesis

This protocol describes the formation of the crucial diazene linkage between two cyclotryptamine fragments.

Materials:

  • C3a-bromocyclotryptamine

  • Electronically attenuated hydrazine-nucleophile

  • Silver(I) trifluoromethanesulfonate (B1224126) (AgOTf)

  • 2,6-di-tert-butyl-4-methylpyridine (DTBMP)

  • Anhydrous solvent (e.g., THF or CH₂Cl₂)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the C3a-bromocyclotryptamine and the hydrazine-nucleophile in the anhydrous solvent.

  • Add DTBMP to the solution.

  • Cool the reaction mixture to the specified temperature (e.g., 0 °C or room temperature).

  • Add a solution of AgOTf in the same anhydrous solvent dropwise.

  • Stir the reaction mixture at the specified temperature until completion, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired aryl-alkyl diazene.

Protocol 3: Photochemical Extrusion of Dinitrogen

This key bond-forming step utilizes light to extrude dinitrogen from the diazene intermediate, forming the C-C bond with complete stereocontrol.

Materials:

  • Bis-diazene trimer (-)-41

  • Solvent for thin film preparation (e.g., CH₂Cl₂)

  • Photoreactor equipped with a 300 nm lamp

Procedure:

  • Dissolve the bis-diazene trimer (-)-41 in a minimal amount of solvent.

  • Prepare a thin film of the dissolved compound on the inner surface of a photoreactor vessel by slow rotation under a stream of nitrogen.

  • Irradiate the thin film with 300 nm light for the specified duration (e.g., 19 hours).

  • After the irradiation period, dissolve the residue in a suitable solvent.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to yield the trimer (-)-42.

Protocol 4: Global Deprotection and Reduction to (-)-Hodgkinsine

This final two-step sequence removes the protecting groups and reduces the amide functionalities to yield the natural product.

Materials:

  • Trimer (-)-42

  • Deprotecting agent for (trimethylsilyl)ethyl carbamates (e.g., TBAF)

  • Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride)

  • Anhydrous THF

Procedure:

  • Deprotection: Dissolve the trimer (-)-42 in anhydrous THF and treat with the deprotecting agent. Stir at room temperature until the protecting groups are completely removed (monitored by TLC). Work up the reaction and purify the intermediate.

  • Reduction: Dissolve the deprotected intermediate in anhydrous THF and cool to 0 °C. Add Red-Al dropwise and stir the reaction at the appropriate temperature until the reduction is complete. Quench the reaction carefully with water and a solution of Rochelle's salt. Extract the product with an organic solvent, dry, and concentrate. Purify the crude product to afford (-)-hodgkinsine.

Conclusion

The total synthesis of this compound has been successfully achieved through innovative and elegant strategies. The Movassaghi group's diazene-directed assembly provides a highly convergent and stereocontrolled route, while the Overman group's use of the intramolecular Heck reaction offers a powerful method for constructing key bonds and accessing various stereoisomers. These approaches not only represent landmark achievements in natural product synthesis but also provide robust synthetic tools for the future development of novel therapeutic agents based on the this compound scaffold.

Application Notes and Protocols: Stereocontrolled Synthesis of the Hodgkinsine Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hodgkinsine (B231384), a complex trimeric pyrrolidinoindoline alkaloid, and its congeners have garnered significant interest due to their intricate molecular architecture and potential biological activities, including analgesic properties.[1] The core structure of this compound is characterized by a trimer of cyclotryptamine subunits linked by challenging C3a–C7' and C3a–C3a' bonds, featuring multiple quaternary stereocenters. The controlled synthesis of this complex framework has been a formidable challenge in organic chemistry. This document outlines a highly effective and stereocontrolled strategy for the synthesis of the this compound core, primarily focusing on the diazene-directed assembly of cyclotryptamine fragments. Alternative approaches that have been successfully employed will also be briefly discussed.

Key Synthetic Challenges

The synthesis of the this compound core presents several significant hurdles:[2]

  • Stereoselective Formation of Multiple Quaternary Stereocenters: The molecule contains several chiral centers, and achieving the correct stereochemistry is paramount.[2]

  • Construction of C3a–C7' and C3a–C3a' Linkages: The formation of these carbon-carbon bonds to connect the cyclotryptamine monomers with precise stereocontrol is a central challenge.[2]

  • Convergent and Modular Assembly: An efficient synthesis requires a strategy that allows for the controlled and sequential coupling of the three cyclotryptamine units.[2]

  • Protecting Group Strategy: The presence of multiple reactive nitrogen atoms necessitates a robust and orthogonal protecting group strategy to ensure selective reactions and deprotections.[2]

Primary Strategy: Diazene-Directed Assembly of Cyclotryptamine Fragments

A highly successful approach to address these challenges is the diazene-directed assembly of cyclotryptamine fragments.[1][3][4][5] This strategy offers a convergent and stereoselective method for the formation of all C3a–C3a' and C3a–C7' carbon–carbon bonds and their associated quaternary stereocenters.[1][3][4] The key steps involve the formation of complex bis- and tris-diazene intermediates, followed by the photoextrusion of dinitrogen to forge the desired C-C bonds with complete stereochemical control.[1][3][4]

Overall Synthetic Workflow

The overall workflow for the convergent synthesis of the this compound core using the diazene-directed approach is depicted below.

This compound Synthesis Workflow cluster_monomer Monomer Functionalization cluster_diazene Diazene (B1210634) Formation cluster_coupling Core Assembly cluster_final Final Steps Monomer Cyclotryptamine Monomers CH_Amination Rh- & Ir-catalyzed C-H Amination Monomer->CH_Amination Functionalized_Monomers C3a- & C7-Functionalized Monomers CH_Amination->Functionalized_Monomers Diazene_Synthesis Aryl-Alkyl Diazene Synthesis Functionalized_Monomers->Diazene_Synthesis Bis_Tris_Diazene Bis- & Tris-Diazene Intermediates Diazene_Synthesis->Bis_Tris_Diazene Photolysis Photoextrusion of N2 (300 nm light) Bis_Tris_Diazene->Photolysis Hodgkinsine_Core This compound Core (Stereocontrolled C-C bond formation) Photolysis->Hodgkinsine_Core Deprotection Global Deprotection Hodgkinsine_Core->Deprotection Reduction Exhaustive Reduction (Red-Al) Deprotection->Reduction This compound (-)-Hodgkinsine Reduction->this compound

Caption: Convergent synthesis of this compound via diazene-directed assembly.

Experimental Protocols

Rh-catalyzed C-H Amination for C3a-Functionalization

This protocol describes the functionalization of a dimeric diazene intermediate at the C3a position, a key step in preparing for the subsequent coupling.

Reaction: Rh-catalyzed C–H amination of dimeric diazene (+)-32 to afford sulfamate (B1201201) ester (+)-34.[3]

Methodology:

  • To a solution of the dimeric diazene (+)-32 in a suitable solvent (e.g., dichloromethane) is added a rhodium catalyst, such as Rh₂(esp)₂.

  • The appropriate aminating agent is then added.

  • The reaction is stirred at ambient temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired C3a-aminated product.

Synthesis of Aryl-Alkyl Diazenes

A novel methodology for the synthesis of aryl-alkyl diazenes involves the silver-promoted addition of electronically attenuated hydrazine-nucleophiles to C3a-bromocyclotryptamines.[1]

Reaction: Silver-promoted coupling of C3a-bromocyclotryptamine with a hydrazine.

Methodology:

  • To a solution of the C3a-bromocyclotryptamine in an appropriate solvent (e.g., toluene) is added a silver salt, such as silver(I) trifluoromethanesulfonate, for electrophilic activation of the bromide.[2]

  • An electronically attenuated hydrazine, such as 2,6-difluorophenyl sulfamate, is then added to the mixture.[6]

  • The reaction is stirred at ambient temperature until the starting material is consumed, as monitored by TLC.

  • The reaction mixture is then filtered to remove silver salts, and the filtrate is concentrated.

  • The resulting crude product is purified by column chromatography to afford the desired aryl-alkyl diazene.[2]

Photoextrusion of Dinitrogen for C-C Bond Formation

This step is the cornerstone of the strategy, where the carefully constructed diazene intermediates are converted into the desired carbon-carbon linkages with complete stereocontrol.

Reaction: Stepwise photolysis of bis-diazene (−)-41 to yield trimer (−)-42.[1][4]

Methodology:

  • A solution of the bis-diazene intermediate in a suitable solvent (e.g., benzene) is degassed.

  • The solution is then irradiated with 300 nm light in a photochemical reactor for an extended period (e.g., 19 hours).[1][4]

  • The reaction progress can be monitored by techniques such as NMR or LC-MS.

  • After completion, the solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield the trimer with the newly formed C-C bonds.[2]

Final Deprotection and Reduction

The final steps involve the removal of all protecting groups and the reduction of amide functionalities to furnish the natural product.

Reaction: Global removal of (trimethylsilyl)ethyl carbamates and exhaustive reduction to form (−)-hodgkinsine (4).[1][4]

Methodology:

  • Deprotection: The protected trimer is treated with a suitable reagent to remove the carbamate (B1207046) protecting groups (e.g., TBAF for Teoc groups).

  • Reduction: The resulting deprotected intermediate is then subjected to an exhaustive reduction using a powerful reducing agent like Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) to reduce all amide functionalities to the corresponding amines.

  • The reaction is quenched, and the final product, (−)-hodgkinsine, is isolated and purified.

Quantitative Data Summary

StepReactant(s)Product(s)YieldNotesReference(s)
Rh-catalyzed C-H AminationDimeric diazene (+)-32Sulfamate ester (+)-3458%Intermolecular C3a-H amination.[3]
Rh-catalyzed C-H AminationDimeric diazene (−)-33Sulfamate ester (−)-3960%Proceeds with equal efficiency on both diazene diastereomers.[1]
Mixed Sulfamide Formation and Oxidation to Bis-diazeneSulfamate ester (−)-39 and amine (−)-28Bis-diazene trimer (−)-4186%Over two steps.[1]
Stepwise Photolysis of Bis-diazeneBis-diazene (−)-41Trimer (−)-4245%Over two steps.[1][4]
Single-Step Photolysis of Bis-diazeneBis-diazene (−)-41Trimer (−)-4241%Irradiation with 300 nm light for 19 hours.[1][4]
Global Deprotection and Exhaustive ReductionTrimer (−)-42(−)-Hodgkinsine (4)70%Over two steps.[1][4]
Silver-promoted Amine SynthesisBromocyclotryptamine (–)-16 and 2,6-difluorophenyl sulfamateAmine (–)-1386%Overall yield after sulfamate hydrolysis.[6]
Electrophilic AminationTrimer (+)-23Trimer hydrazide (+)-2490%Using sodium hydride and O-(diphenylphosphinyl)hydroxylamine.[6]
Diazene-directed C-C Bond Formation via PhotolysisDiazene intermediate (+)-22C-C linked trimer (+)-2345%Concomitant Csp2-Csp3 and Csp3-Csp3 diazene photolysis.[6]
Silver-promoted Diazene Trimer SynthesisHydrazide (+)-12 and bromide (+)-13Diazene trimer (+)-1468%A challenging application of the direct aryl-alkyl diazene synthesis.[7]

Alternative Synthetic Strategies

While the diazene-directed assembly is a powerful method, other notable strategies have been developed for the stereocontrolled synthesis of the this compound core, particularly for the formation of the key C3a–C7' linkage.

  • Overman's Asymmetric Intramolecular Heck Cyclization: This approach elegantly establishes the C3a–C7' stereocenter through a catalyst-controlled asymmetric intramolecular Heck reaction to generate α-aryl oxindoles.[1][2][8] This was a key step in the synthesis of various this compound stereoisomers.[8][9][10]

  • Willis's Diastereoselective α-Arylation: This strategy employs a diastereoselective, substrate-controlled α-arylation of an oxindole (B195798) to set the crucial C3a–C7' stereocenter.[1][2]

  • MacMillan's Asymmetric Arylation: A more recent development involves a catalyst-controlled asymmetric arylation of tryptamides, which also provides excellent stereocontrol for the formation of the C3a–C7' linkage.[1][2]

Alternative Strategies cluster_overman Overman cluster_willis Willis cluster_macmillan MacMillan C3a_C7 C3a-C7' Linkage Formation Heck Asymmetric Intramolecular Heck Cyclization C3a_C7->Heck Arylation_W Diastereoselective α-Arylation of Oxindole C3a_C7->Arylation_W Arylation_M Asymmetric Arylation of Tryptamides C3a_C7->Arylation_M Aryl_Oxindole α-Aryl Oxindoles Heck->Aryl_Oxindole Stereocenter_W Controlled Stereocenter Arylation_W->Stereocenter_W Stereocenter_M Excellent Stereocontrol Arylation_M->Stereocenter_M

Caption: Alternative strategies for the key C3a-C7' bond formation.

Troubleshooting and Optimization

A general troubleshooting logic for challenges encountered during the synthesis is presented below.

Troubleshooting Logic cluster_analysis Analysis cluster_solutions Potential Solutions Problem Problem (e.g., Low Yield, Incomplete Reaction) Analyze_Reaction Analyze Reaction Parameters: - Reagent Purity - Solvent Quality - Temperature - Reaction Time - Catalyst Activity Problem->Analyze_Reaction Analyze_Characterization Analyze Characterization Data: - NMR, MS, TLC - Identify byproducts - Check starting material integrity Problem->Analyze_Characterization Purify_Reagents Purify Reagents/Solvents Analyze_Reaction->Purify_Reagents Optimize_Conditions Optimize Reaction Conditions: - Adjust temperature - Vary concentration - Change catalyst/reagent loading Analyze_Reaction->Optimize_Conditions Modify_Substrate Modify Substrate or Protecting Groups Analyze_Characterization->Modify_Substrate Alternative_Route Consider Alternative Synthetic Route Analyze_Characterization->Alternative_Route Re_run Re_run Purify_Reagents->Re_run Re-run Experiment Optimize_Conditions->Re_run Modify_Substrate->Re_run Alternative_Route->Re_run

Caption: General troubleshooting logic for synthesis challenges.

Conclusion

The stereocontrolled synthesis of the this compound core has been achieved through several elegant strategies. The diazene-directed assembly of cyclotryptamine fragments stands out as a particularly powerful and convergent approach, enabling the precise and stereoselective construction of the complex trimeric structure. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers engaged in the synthesis of this compound and other complex natural products. The alternative strategies also offer viable pathways and highlight the ingenuity in modern synthetic organic chemistry. Careful execution of the experimental procedures and a systematic approach to troubleshooting are essential for success in this challenging synthetic endeavor.

References

Application Notes and Protocols for Determining Hodgkinsine's Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hodgkinsine (B231384), a complex pyrrolidinoindoline alkaloid isolated from plants of the Psychotria genus, has garnered significant interest for its traditional use as an analgesic.[1][2] Preclinical studies have revealed that this compound exerts its effects through a dual mechanism of action, functioning as both a mu-opioid receptor (MOR) agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist.[3][4][5] This unique pharmacological profile suggests its potential as a novel therapeutic agent for pain management.

These application notes provide detailed protocols for in vitro assays designed to quantify the binding affinity of this compound to its primary molecular targets: the mu-opioid receptor and the NMDA receptor. The following sections offer step-by-step methodologies for three standard binding assays: Radioligand Binding Assay, Fluorescence Polarization (FP) Assay, and Surface Plasmon Resonance (SPR).

Data Presentation

Table 1: this compound Binding Affinity for the Mu-Opioid Receptor (MOR)

Assay TypeRadioligand/ProbeKᵢ (nM)IC₅₀ (nM)Hill Slope
Radioligand Binding[³H]-DAMGOData to be determinedData to be determinedData to be determined
Fluorescence PolarizationFluorescent Opioid PeptideData to be determinedData to be determinedData to be determined
Surface Plasmon Resonance-KD (nM)--
Data to be determined

Table 2: this compound Binding Affinity for the NMDA Receptor

Assay TypeRadioligand/ProbeKᵢ (nM)IC₅₀ (nM)Hill Slope
Radioligand Binding[³H]-MK-801Data to be determinedData to be determinedData to be determined
Fluorescence PolarizationFluorescent MK-801 AnalogData to be determinedData to be determinedData to be determined
Surface Plasmon Resonance-KD (nM)--
Data to be determined

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are a robust and sensitive method for characterizing ligand-receptor interactions. These assays measure the displacement of a radiolabeled ligand from a receptor by a test compound.

a. Mu-Opioid Receptor (MOR) Binding Assay

This protocol is designed to determine the binding affinity of this compound for the mu-opioid receptor using a competitive binding assay with [³H]-DAMGO, a selective MOR agonist radioligand.

Materials:

  • Membrane Preparation: Commercially available membranes from cells expressing human mu-opioid receptors (e.g., CHO-hMOR or HEK293-hMOR).

  • Radioligand: [³H]-DAMGO (specific activity ~30-60 Ci/mmol).

  • Non-specific Binding Control: Naloxone (10 µM).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of [³H]-DAMGO (final concentration ~1 nM), 50 µL of assay buffer, and 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of [³H]-DAMGO, 50 µL of Naloxone (final concentration 10 µM), and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of [³H]-DAMGO, 50 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM), and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC₅₀ value from the curve using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

b. NMDA Receptor Binding Assay

This protocol determines the binding affinity of this compound to the NMDA receptor ion channel using [³H]-MK-801, a non-competitive antagonist radioligand.

Materials:

  • Membrane Preparation: Rat cortical membranes or membranes from cells expressing NMDA receptors.

  • Radioligand: [³H]-MK-801 (specific activity ~20-30 Ci/mmol).

  • Non-specific Binding Control: Unlabeled MK-801 (10 µM) or Dizocilpine.

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Other reagents as per the MOR assay.

Protocol:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer and prepare a crude membrane fraction by centrifugation. Resuspend the final pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of [³H]-MK-801 (final concentration ~1-5 nM), 50 µL of assay buffer, and 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of [³H]-MK-801, 50 µL of unlabeled MK-801 (final concentration 10 µM), and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of [³H]-MK-801, 50 µL of this compound at various concentrations, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 2-4 hours.

  • Filtration and Counting: Follow the same procedure as for the MOR assay.

  • Data Analysis: Analyze the data as described for the MOR assay to determine the IC₅₀ and Kᵢ values for this compound at the NMDA receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Assay_Plate Combine in 96-well Plate Membrane_Prep->Assay_Plate Radioligand_Prep Radioligand Dilution Radioligand_Prep->Assay_Plate Compound_Prep This compound Serial Dilution Compound_Prep->Assay_Plate Incubation Incubate (e.g., 60 min, 25°C) Assay_Plate->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Radioligand Binding Assay Workflow

Fluorescence Polarization (FP) Assay

FP assays are homogeneous assays that measure the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger molecule.

a. Mu-Opioid Receptor (MOR) FP Assay

Materials:

  • Receptor: Purified, soluble human mu-opioid receptor.

  • Fluorescent Probe: A fluorescently labeled opioid peptide or a small molecule MOR ligand (e.g., with a fluorescein (B123965) or rhodamine derivative).

  • Test Compound: this compound.

  • Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer.

  • 384-well black plates.

  • Fluorescence plate reader with polarization filters.

Protocol:

  • Assay Development:

    • Determine the optimal concentration of the fluorescent probe that gives a stable and robust fluorescence signal.

    • Titrate the receptor against a fixed concentration of the probe to determine the concentration that yields a significant change in polarization upon binding.

  • Assay Setup: In a 384-well plate, add the following:

    • Probe only: Fluorescent probe and assay buffer.

    • Probe + Receptor: Fluorescent probe, receptor, and assay buffer.

    • Competition: Fluorescent probe, receptor, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization on a plate reader.

  • Data Analysis:

    • Calculate the change in millipolarization (mP) units.

    • Plot the mP values against the log concentration of this compound.

    • Determine the IC₅₀ and subsequently the Kᵢ value.

b. NMDA Receptor FP Assay

A similar protocol can be adapted for the NMDA receptor, using a purified, soluble NMDA receptor construct and a fluorescently labeled NMDA receptor antagonist (e.g., a fluorescent derivative of MK-801).

FP_Assay_Principle cluster_unbound Unbound Fluorescent Ligand cluster_bound Ligand-Receptor Complex Unbound_Ligand L* Unbound_Text Rapid Tumbling Low Polarization Receptor Receptor Unbound_Ligand->Receptor Binding Bound_Text Slow Tumbling High Polarization Bound_Ligand L*

Principle of Fluorescence Polarization Assay

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of a ligand (analyte) with a receptor (ligand) immobilized on a sensor chip.

a. Mu-Opioid Receptor (MOR) SPR Analysis

Materials:

  • SPR Instrument (e.g., Biacore).

  • Sensor Chip (e.g., CM5).

  • Receptor: Purified human mu-opioid receptor.

  • Analyte: this compound.

  • Running Buffer: HBS-EP+ or similar, may require optimization with low concentrations of detergent for membrane proteins.

  • Immobilization reagents (e.g., EDC/NHS).

Protocol:

  • Immobilization:

    • Activate the sensor chip surface using EDC/NHS.

    • Immobilize the purified MOR onto the chip surface via amine coupling.

    • Deactivate any remaining active groups.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the sensor surface and a reference flow cell.

    • Monitor the association phase.

    • Inject running buffer to monitor the dissociation phase.

  • Regeneration: If necessary, inject a regeneration solution to remove bound analyte.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ).

b. NMDA Receptor SPR Analysis

A similar SPR protocol can be developed for the NMDA receptor, which may require specialized sensor chips and buffer conditions suitable for ion channels.

SPR_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Immobilize Immobilize Receptor on Sensor Chip Inject_Analyte Inject this compound (Analyte) Immobilize->Inject_Analyte Association Measure Association (ka) Inject_Analyte->Association Inject_Buffer Inject Running Buffer Association->Inject_Buffer Dissociation Measure Dissociation (kd) Inject_Buffer->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Kinetics Calculate Kinetic Parameters (KD) Sensorgram->Kinetics

Surface Plasmon Resonance Experimental Workflow

Signaling Pathway Context

This compound's dual activity suggests its interaction with two distinct signaling pathways. As a mu-opioid receptor agonist, it is expected to activate G-protein-coupled signaling cascades, leading to downstream effects such as the inhibition of adenylyl cyclase. As an NMDA receptor antagonist, it blocks the ion channel, preventing calcium influx and subsequent downstream signaling associated with excitotoxicity and pain sensitization.

Signaling_Pathways cluster_mor Mu-Opioid Receptor Pathway cluster_nmda NMDA Receptor Pathway Hodgkinsine_MOR This compound MOR Mu-Opioid Receptor (GPCR) Hodgkinsine_MOR->MOR Agonist G_Protein Gi/o Protein Activation MOR->G_Protein Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Analgesia_MOR Analgesia cAMP->Analgesia_MOR Hodgkinsine_NMDA This compound NMDA_Receptor NMDA Receptor (Ion Channel) Hodgkinsine_NMDA->NMDA_Receptor Antagonist Ca_Influx Blockage of Ca2+ Influx NMDA_Receptor->Ca_Influx Downstream Inhibition of Excitatory Signaling Ca_Influx->Downstream Analgesia_NMDA Analgesia Downstream->Analgesia_NMDA

This compound's Dual Signaling Pathways

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for determining the receptor binding affinity of this compound at the mu-opioid and NMDA receptors. The selection of the appropriate assay will depend on the specific research question, available resources, and the need for kinetic versus endpoint data. Accurate determination of this compound's binding affinity is a crucial step in understanding its pharmacological profile and advancing its potential as a therapeutic agent.

References

Application Notes and Protocols for In Vivo Evaluation of Hodgkinsine's Analgesic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hodgkinsine (B231384), a pyrrolidinoindoline alkaloid, has demonstrated significant analgesic properties in various preclinical studies.[1][2][3] Its unique dual mechanism of action, involving agonism at mu-opioid receptors and antagonism at NMDA receptors, makes it a compelling candidate for the development of novel pain therapeutics.[1][2][4][5] These application notes provide detailed protocols for established in vivo animal models to robustly evaluate the analgesic efficacy of this compound.

Key Signaling Pathways in this compound-Mediated Analgesia

This compound's analgesic effects are believed to be mediated through two primary signaling pathways:

  • Opioid Pathway: By acting as a mu-opioid receptor agonist, this compound mimics the effects of endogenous opioids, leading to the inhibition of pain signals.[4][5]

  • Glutamatergic Pathway: Through the antagonism of NMDA receptors, this compound can modulate glutamatergic neurotransmission, which plays a crucial role in central sensitization and pain amplification.[1][2][3]

Hodgkinsine_Signaling_Pathway cluster_this compound This compound cluster_neuron Nociceptive Neuron cluster_opioid Opioid Pathway cluster_nmda Glutamatergic Pathway This compound This compound mu_opioid Mu-Opioid Receptor This compound->mu_opioid Agonist NMDA_receptor NMDA Receptor This compound->NMDA_receptor Antagonist inhibition Inhibition of Pain Signal mu_opioid->inhibition Analgesia Analgesia inhibition->Analgesia blockade Blockade of Central Sensitization NMDA_receptor->blockade blockade->Analgesia

Caption: Proposed dual signaling pathway for this compound's analgesic action.

In Vivo Animal Models for Analgesic Testing

The following are standard and validated rodent models for assessing the analgesic potential of test compounds like this compound.

Thermal Nociception Models

These models are used to evaluate the response to noxious heat stimuli and are particularly sensitive to centrally acting analgesics.[6][7]

This test measures the latency of a mouse or rat to react to a heated surface, indicating the drug's ability to elevate the pain threshold.[6][8]

Experimental Protocol:

  • Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.

  • Animals: Male mice (20-25 g) are commonly used.

  • Procedure:

    • Maintain the hot plate surface at a constant temperature (e.g., 55 ± 0.5°C).

    • Gently place the animal on the hot plate and start a timer.

    • Observe the animal for signs of nociception, such as paw licking, shaking, or jumping.

    • Record the latency (in seconds) to the first sign of a pain response.

    • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

    • Administer this compound (e.g., intraperitoneally, i.p.) or a vehicle control and test at various time points (e.g., 30, 60, 90 minutes) post-administration.

    • A standard analgesic like morphine can be used as a positive control.

This test measures the time it takes for an animal to withdraw its tail from a noxious heat source.[7][9][10]

Experimental Protocol:

  • Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.

  • Animals: Male mice or rats are suitable for this assay.

  • Procedure:

    • Gently restrain the animal with its tail exposed.

    • Position the tail over the light source of the apparatus.

    • Activate the light source and start the timer.

    • The timer stops automatically when the animal flicks its tail away from the heat.

    • Record the latency time.

    • Establish a cut-off time (e.g., 10-15 seconds) to avoid tissue injury.

    • Administer the test compound or vehicle and measure the tail-flick latency at predetermined intervals.

Chemical Nociception Models

These models involve the injection of chemical irritants to induce a pain response and are useful for evaluating both centrally and peripherally acting analgesics.

This is a visceral pain model where an intraperitoneal injection of acetic acid induces characteristic stretching and writhing movements.[11][12][13]

Experimental Protocol:

  • Animals: Male mice (20-25 g) are typically used.

  • Procedure:

    • Administer this compound or vehicle control (e.g., i.p. or orally) a set time (e.g., 30 minutes) before the acetic acid injection.

    • Inject a 0.6% solution of acetic acid intraperitoneally.

    • Immediately place the animal in an observation chamber.

    • After a short latency period (e.g., 5 minutes), count the number of writhes (abdominal constrictions and stretching of hind limbs) over a defined period (e.g., 10-20 minutes).

    • A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.

This model is unique as it produces a biphasic pain response, allowing for the differentiation between acute nociceptive pain (early phase) and inflammatory pain (late phase).[14][15][16][17]

Experimental Protocol:

  • Animals: Male mice or rats.

  • Procedure:

    • Administer the test compound or vehicle prior to the formalin injection.

    • Inject a dilute solution of formalin (e.g., 1-5% in saline) into the plantar surface of one hind paw.

    • Place the animal in an observation chamber.

    • Record the total time the animal spends licking or biting the injected paw during two distinct phases:

      • Early Phase (Phase 1): 0-5 minutes post-injection (neurogenic pain).

      • Late Phase (Phase 2): 15-30 minutes post-injection (inflammatory pain).

    • A reduction in licking/biting time in either phase indicates an analgesic effect.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_testing Analgesic Testing cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization drug_admin Drug Administration animal_acclimatization->drug_admin drug_prep This compound & Control Preparation drug_prep->drug_admin pain_induction Pain Induction (Thermal or Chemical) drug_admin->pain_induction behavioral_assessment Behavioral Assessment (Latency / Writhing / Licking) pain_induction->behavioral_assessment data_collection Data Collection behavioral_assessment->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results Results Interpretation stat_analysis->results

Caption: General experimental workflow for in vivo analgesic testing.

Data Presentation

Quantitative data from these experiments should be presented in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: Effect of this compound in the Hot Plate Test

Treatment GroupDose (mg/kg)Latency (seconds) ± SEM% Maximum Possible Effect (%MPE)
Vehicle Control-Insert Data0
This compoundDose 1Insert DataCalculate
This compoundDose 2Insert DataCalculate
MorphineDoseInsert DataCalculate

%MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Table 2: Effect of this compound in the Tail-Flick Test

Treatment GroupDose (mg/kg)Latency (seconds) ± SEM% Maximum Possible Effect (%MPE)
Vehicle Control-Insert Data0
This compoundDose 1Insert DataCalculate
This compoundDose 2Insert DataCalculate
MorphineDoseInsert DataCalculate

Table 3: Effect of this compound in the Acetic Acid-Induced Writhing Test

Treatment GroupDose (mg/kg)Number of Writhes ± SEM% Inhibition
Vehicle Control-Insert Data0
This compoundDose 1Insert DataCalculate
This compoundDose 2Insert DataCalculate
DiclofenacDoseInsert DataCalculate

% Inhibition = [(Writhes in control - Writhes in treated) / Writhes in control] x 100

Table 4: Effect of this compound in the Formalin Test

Treatment GroupDose (mg/kg)Licking Time (seconds) ± SEM (Early Phase)Licking Time (seconds) ± SEM (Late Phase)
Vehicle Control-Insert DataInsert Data
This compoundDose 1Insert DataInsert Data
This compoundDose 2Insert DataInsert Data
MorphineDoseInsert DataInsert Data

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound's analgesic properties. By utilizing a combination of thermal and chemical nociception models, researchers can gain a comprehensive understanding of its efficacy and potential clinical utility. Consistent and standardized experimental procedures are crucial for obtaining reliable and reproducible data in the development of new analgesic agents.

References

Application Notes and Protocols for Hodgkinsine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hodgkinsine (B231384) is a complex trimeric pyrrolidinoindoline alkaloid found in plants of the Psychotria genus.[1] Preliminary research has identified its potential as an analgesic, suggesting a unique dual mechanism of action involving both mu (µ)-opioid receptor agonism and N-methyl-D-aspartate (NMDA) receptor antagonism.[1][2] This dual activity, targeting two critical pathways in neurotransmission and nociception, positions this compound as a compound of significant interest for neurological disorder research. These application notes provide an overview of its potential applications and detailed protocols to facilitate further investigation into its therapeutic promise.

Potential Applications in Neurological Research

The dual-action mechanism of this compound suggests its utility in a range of neurological and psychiatric research areas:

  • Neuropathic and Chronic Pain: The combined opioid agonist and NMDA antagonist effects could offer a synergistic approach to managing pain states that are often resistant to conventional opioid therapy alone, such as neuropathic pain.[3][4]

  • Neurodegenerative Diseases: By antagonizing NMDA receptors, this compound could potentially mitigate excitotoxicity, a common pathological mechanism in neurodegenerative conditions like Alzheimer's, Parkinson's, and Huntington's disease.[5][6]

  • Ischemic Brain Injury (Stroke): NMDA receptor overactivation is a key contributor to neuronal damage following an ischemic event. This compound's antagonistic properties at this receptor could be investigated for neuroprotective effects in stroke models.

  • Mood and Affective Disorders: Both the opioid and glutamatergic systems are implicated in the pathophysiology of depression and anxiety. The unique pharmacology of this compound makes it a candidate for exploring novel therapeutic strategies for these disorders.

Data Presentation

Due to the nascent stage of research into this compound for specific neurological disorders, comprehensive quantitative data is not yet available. The following table is provided as a template for researchers to systematically log and compare their findings from in vitro and in vivo experiments.

Assay Type Experimental Model This compound Concentration/Dose Measured Parameter Result (e.g., IC50, % Inhibition, Latency) Positive Control Control Result
In Vitro Neuroprotection Glutamate-induced excitotoxicity in primary cortical neuronse.g., 0.1, 1, 10 µMCell Viability (MTT Assay)MK-801
LDH ReleaseMK-801
In Vivo Analgesia Hot-Plate Test (Mice)e.g., 1, 5, 10 mg/kg (i.p.)Paw Lick Latency (s)Morphine
Tail-Flick Test (Mice)e.g., 1, 5, 10 mg/kg (i.p.)Tail Withdrawal Latency (s)Morphine
Capsaicin-Induced Pain (Mice)e.g., 1, 5, 10 mg/kg (i.p.)Licking/Flinching Time (s)Ketamine
In Vivo Neuropathic Pain Sciatic Nerve Ligation (Rats)e.g., 1, 5, 10 mg/kg (i.p.)Mechanical Allodynia (von Frey)Gabapentin
Thermal HyperalgesiaGabapentin

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for the investigation of this compound.

Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

Objective: To determine if this compound can protect cultured neurons from cell death induced by excessive glutamate (B1630785) exposure.

Materials:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y, HT22).

  • Neuronal cell culture medium and supplements.

  • This compound stock solution.

  • Glutamate solution.

  • MK-801 (positive control).

  • MTT assay kit.

  • LDH cytotoxicity assay kit.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Plate neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate for 24-48 hours.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or MK-801 for 2 hours. Include vehicle-only control wells.

  • Induction of Excitotoxicity: Add glutamate to a final concentration known to induce cell death (e.g., 5 mM for HT22 cells) to all wells except the negative control group.

  • Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • Assessment of Cell Viability (MTT Assay): a. Add MTT reagent to each well and incubate for 4 hours. b. Solubilize the formazan (B1609692) crystals with DMSO. c. Read the absorbance at 570 nm using a microplate reader.

  • Assessment of Cytotoxicity (LDH Assay): a. Collect the cell culture supernatant. b. Perform the LDH assay according to the manufacturer's instructions to measure the release of lactate (B86563) dehydrogenase from damaged cells.

Protocol 2: In Vivo Analgesia Assessment in Rodents

Objective: To evaluate the antinociceptive effects of this compound using thermal and chemical pain models.[2][7]

Animals: Male Swiss albino mice (25-30 g).

Drug Administration: Administer this compound intraperitoneally (i.p.) at various doses (e.g., 1, 5, 10, 20 mg/kg) 30 minutes before testing. Use morphine as a positive control and saline as a negative control.

A. Hot-Plate Test:

  • Place the mouse on a hot plate maintained at a constant temperature (e.g., 52.5 ± 0.5°C).[8]

  • Start a timer and observe the mouse for nociceptive responses, such as paw licking or jumping.

  • Record the latency (in seconds) to the first response.

  • Impose a cut-off time (e.g., 60 seconds) to prevent tissue damage.[8]

B. Tail-Flick Test:

  • Gently restrain the mouse and place its tail over a radiant heat source on an analgesiometer.[9]

  • The apparatus will focus a beam of light on the tail.

  • Record the latency for the mouse to flick its tail away from the heat.

  • Use a cut-off time to avoid tissue injury.

C. Capsaicin-Induced Nociception:

  • Following drug or vehicle administration, inject a small volume (e.g., 20 µL) of capsaicin (B1668287) solution (e.g., 1.6 µg) into the plantar surface of one hind paw.

  • Immediately place the mouse in an observation chamber.

  • Record the cumulative time (in seconds) the animal spends licking or flinching the injected paw over a 5-minute period.[10]

Protocol 3: In Vivo Neuropathic Pain Model - Spared Nerve Injury (SNI)

Objective: To assess the efficacy of this compound in alleviating mechanical allodynia in a model of neuropathic pain.

Animals: Male Sprague-Dawley rats (200-250 g).

Procedure:

  • Surgical Procedure: a. Anesthetize the rat. b. Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves. c. Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.[11] d. Suture the muscle and skin.

  • Post-operative Recovery and Baseline Testing: Allow the animals to recover for 7-14 days. Establish a baseline for mechanical sensitivity using von Frey filaments.

  • Drug Treatment and Behavioral Testing: a. Administer this compound (i.p.) at desired doses. b. At various time points post-administration (e.g., 30, 60, 120 minutes), assess the paw withdrawal threshold using calibrated von Frey filaments applied to the lateral plantar surface of the ipsilateral hind paw (the area innervated by the spared sural nerve). c. An increase in the paw withdrawal threshold indicates an anti-allodynic effect.

Hypothesized Signaling Pathways and Visualizations

The following diagrams illustrate the potential intracellular signaling cascades modulated by this compound based on its proposed dual mechanism of action.

Hodgkinsine_Opioid_Pathway This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Agonist Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Voltage-Gated Ca²⁺ Channels Gi->Ca_channel Inhibits K_channel GIRK Channels (K⁺ Channels) Gi->K_channel Activates cAMP cAMP AC->cAMP Reduces production PKA PKA cAMP->PKA Reduces activation Neurotransmitter_release Neurotransmitter Release (e.g., Glutamate) Ca_channel->Neurotransmitter_release Decreases Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Causes Reduced_Excitability Reduced Neuronal Excitability & Analgesia Neurotransmitter_release->Reduced_Excitability Hyperpolarization->Reduced_Excitability Hodgkinsine_NMDA_Pathway This compound This compound NMDAR NMDA Receptor This compound->NMDAR Antagonist Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Allows Neuroprotection Neuroprotection NMDAR->Neuroprotection Modulation leads to Glutamate Glutamate Glutamate->NMDAR Activates CaMKII CaMKII Ca_ion->CaMKII Activates NOS nNOS Ca_ion->NOS Activates Excitotoxicity Excitotoxicity & Neuronal Damage Ca_ion->Excitotoxicity (Excessive) LTP Long-Term Potentiation (LTP) & Pain Sensitization CaMKII->LTP NOS->LTP

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Hodgkinsine Total Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the total synthesis of Hodgkinsine. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for key reaction steps, with a focus on improving overall yield and overcoming common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary hurdles in the total synthesis of this compound that contribute to lower yields?

A1: The main challenges in constructing the complex trimeric structure of this compound stem from its intricate architecture, which is composed of three pyrrolidinoindoline subunits.[1] Key difficulties include:

  • Stereoselective formation of multiple quaternary stereocenters: this compound possesses several chiral centers, and achieving precise control over their stereochemistry is a significant challenge.[1]

  • Construction of the C3a–C7' and C3a–C3a' linkages: The formation of these critical bonds connecting the cyclotryptamine monomer units with the correct stereochemistry is often a low-yield process.[1]

  • Convergent and modular assembly: Efficiently and controllably bringing together the three cyclotryptamine units is non-trivial and can lead to yield loss at multiple stages.[1]

  • Protecting group strategy: The multiple reactive nitrogen atoms require a robust protecting group strategy that allows for selective removal in the final steps, which can add to the step count and reduce overall yield.[1]

Q2: Which synthetic strategy has proven most effective for the stereocontrolled synthesis of this compound?

A2: The diazene-directed assembly of cyclotryptamine fragments is a highly successful and stereocontrolled strategy.[1] This approach enables the stereoselective formation of the crucial C3a–C3a' and C3a–C7' carbon–carbon bonds and the associated quaternary stereocenters. The strategy relies on the photoextrusion of dinitrogen from complex bis- and tris-diazene intermediates to form the desired bonds with high fidelity.[1]

Q3: Are there alternative strategies to the diazene-directed approach for forming the key C3a-C7' linkage?

A3: Yes, an alternative effective method is the catalyst-controlled intramolecular Heck reaction . This reaction has been successfully employed to append a third cis-pyrrolidinoindoline ring to a hexacyclic chimonanthine (B1196302) precursor, thereby constructing the C3a–C7' linkage.

Troubleshooting Guides

This section addresses specific issues that may be encountered during key stages of the this compound synthesis, particularly focusing on the diazene-directed assembly strategy.

Issue 1: Low Yield in the Rh-catalyzed C–H Amination for Monomer Functionalization
Potential CauseTroubleshooting Suggestion
Catalyst Inactivity Use high-purity Rh₂(esp)₂ catalyst. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.
Inefficient Oxidant Use fresh, high-quality PhI(OAc)₂ or other suitable oxidants. The oxidant should be added portion-wise or via syringe pump to maintain a low steady-state concentration, which can minimize side reactions.
Sub-optimal Solvent Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (B1671644) (DCE) are commonly used. Ensure the solvent is anhydrous, as water can interfere with the reaction.
Low Reaction Temperature While the reaction often proceeds at room temperature, gentle heating (e.g., to 40 °C) may improve the rate and yield for less reactive substrates. Monitor for potential side product formation at higher temperatures.
Steric Hindrance For sterically hindered substrates, prolonged reaction times may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Issue 2: Poor Yield during Silver-Promoted Aryl-Alkyl Diazene (B1210634) Formation
Potential CauseTroubleshooting Suggestion
Decomposition of Silver Salt Use a fresh bottle of AgOTf or other silver salts. Protect the reaction from light, as silver salts can be light-sensitive.
Low Reactivity of Hydrazine (B178648) The electronic nature of the hydrazine nucleophile is critical. Electronically attenuated hydrazines have been shown to be effective.[1] Ensure the hydrazine starting material is pure.
Side Reactions of the Bromocyclotryptamine The C3a-bromocyclotryptamine intermediate can be unstable. Use it immediately after preparation. Ensure the reaction is run under anhydrous and inert conditions.
Sub-optimal Temperature The reaction may require elevated temperatures (e.g., 60-75 °C) to proceed efficiently, especially with complex and sterically hindered fragments.
Inadequate Base A non-nucleophilic base, such as 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP), is often used to scavenge the acid generated during the reaction. Ensure the base is present in a stoichiometric amount.
Issue 3: Inefficient Photoextrusion of Dinitrogen
Potential CauseTroubleshooting Suggestion
Incorrect Wavelength of Light A wavelength of 300 nm is typically effective for the photoextrusion from aryl-alkyl diazenes.[1] Ensure the light source is providing the correct wavelength and sufficient intensity.
Concentration too High The reaction should be performed at a suitable dilution to allow for efficient light penetration throughout the solution.
Product Degradation If the desired product is sensitive to the irradiation conditions, consider reducing the reaction time and accepting a lower conversion, followed by purification to isolate the product. Monitor the reaction by TLC or LC-MS to find the optimal irradiation time.
Incomplete Reaction Ensure the reaction is stirred efficiently to expose all of the solution to the light source. If the reaction stalls, it may be due to the inner filter effect; dilution may help.

Experimental Protocols & Data

Key Reaction Yields in this compound Synthesis

The following table summarizes representative yields for key steps in the total synthesis of (-)-Hodgkinsine via the diazene-directed assembly strategy.

StepReactantsProductYield (%)
Rh-catalyzed C-H Amination Dimeric diazeneSulfamate (B1201201) ester60
Diazene Formation Dimeric sulfamate ester & monomeric amineTris-diazene68
Photoextrusion of Dinitrogen Tris-diazene(-)-Hodgkinsine55
Protocol 1: Rh-catalyzed C-H Amination

This protocol describes the functionalization of a dimeric diazene intermediate.

  • To a solution of the dimeric diazene (1.0 equiv) in anhydrous 1,2-dichloroethane (0.1 M) under an argon atmosphere is added Rh₂(esp)₂ (0.05 equiv).

  • To this mixture is added PhI(OAc)₂ (1.5 equiv) and a sulfamate (1.2 equiv).

  • The reaction mixture is stirred at 40 °C for 12-24 hours, monitoring by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.

  • The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired sulfamate ester.

Protocol 2: Photoextrusion of Dinitrogen

This protocol details the final bond-forming step to yield this compound.

  • A solution of the tris-diazene precursor (1.0 equiv) in anhydrous and degassed toluene (B28343) (0.01 M) is prepared in a quartz reaction vessel.

  • The solution is irradiated with a 300 nm UV lamp in a photochemical reactor with constant stirring.

  • The reaction progress is monitored by LC-MS. Irradiation is continued until the starting material is consumed (typically 4-8 hours).

  • The solvent is removed under reduced pressure.

  • The residue is purified by preparative HPLC to yield (-)-Hodgkinsine.

Visualizations

Logical Workflow for Troubleshooting Low-Yielding Reactions

G start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_atmosphere Ensure Inert & Anhydrous Atmosphere start->check_atmosphere analyze_byproducts Identify Side Products (TLC, LC-MS, NMR) check_reagents->analyze_byproducts check_conditions->analyze_byproducts check_atmosphere->analyze_byproducts optimize_reagents Optimize Reagents (e.g., Catalyst, Ligand, Base) analyze_byproducts->optimize_reagents Side reactions identified optimize_conditions Systematically Vary Conditions (e.g., DOE) analyze_byproducts->optimize_conditions Incomplete conversion purification Improve Purification Method analyze_byproducts->purification Loss during workup accept Accept Yield / Resynthesize optimize_reagents->accept optimize_conditions->accept purification->accept

Caption: General troubleshooting logic for synthesis challenges.

Convergent Synthesis Strategy for this compound

G cluster_monomers Monomer Synthesis & Functionalization cluster_assembly Fragment Coupling cluster_final Final Bond Formation MonomerA Cyclotryptamine A FuncA C-H Amination (A) MonomerA->FuncA MonomerB Cyclotryptamine B FuncB Functionalization (B) MonomerB->FuncB MonomerC Cyclotryptamine C FuncC Functionalization (C) MonomerC->FuncC DimerDiazene Dimer Diazene (A-B) FuncA->DimerDiazene FuncB->DimerDiazene TrimerDiazene Trimer Diazene (A-B-C) FuncC->TrimerDiazene DimerDiazene->TrimerDiazene Photoextrusion Photoextrusion (300 nm) TrimerDiazene->Photoextrusion This compound This compound Photoextrusion->this compound

Caption: Workflow for the convergent synthesis of this compound.

References

Overcoming difficulties in the purification and crystallization of Hodgkinsine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification and crystallization of Hodgkinsine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Problem Possible Cause Suggested Solution
Low Yield of Crude Alkaloid Incomplete extraction from plant material.Ensure the plant material is finely milled. Use a mixture of milled leaves and lime before exhausting with ether at room temperature.[1] Ensure repeated extraction with 2N HCl until no more alkaloid is extracted.[1]
Degradation of the alkaloid during extraction.Avoid high temperatures during the initial ether extraction. Perform extractions at room temperature.
Amorphous Precipitate Instead of Crystals This compound has a natural tendency to be obtained as an amorphous substance.[1]Use benzene (B151609) as the crystallization solvent. Attempt seeding with previously obtained this compound crystals.[1] If no seeds are available, try scratching the inside of the flask with a glass rod to induce nucleation.
Presence of impurities inhibiting crystallization.Further purify the crude alkaloid using chromatography on alumina (B75360) with benzene as the eluent.[1]
Solvent other than benzene is being used.All attempts to crystallize this compound from solvents other than benzene have reportedly failed.[1] Benzene is the recommended solvent.
Crystals Lose Form Upon Drying The initial crystals are a benzene solvate.The crystals lose benzene of crystallization upon drying at 80°C under vacuum (1 mm Hg).[1] This results in the amorphous, solvent-free this compound. This is an expected outcome.
Difficulty Redissolving Purified this compound This compound may have limited solubility in certain solvents once fully dried and amorphous.Dissolve the amorphous this compound in dilute acid (e.g., dilute HCl).[1] The resulting salt will be more water-soluble.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

A1: Benzene is the only solvent reported to successfully crystallize this compound. The crystals obtained are a benzene-solvated form.[1]

Q2: My initial attempts at crystallization only yield an amorphous solid. What should I do?

A2: This is a common issue. This compound was initially difficult to crystallize.[1] The key to successful crystallization is to use benzene as the solvent and to use seed crystals.[1] If you do not have seed crystals, try purifying a small batch by chromatography on alumina with benzene; crystals may form in the eluate which can then be used as seeds.[1]

Q3: The crystals I obtained seem to "melt" or become amorphous when I dry them. Is my sample degrading?

A3: This is likely not degradation but rather the loss of benzene of crystallization. The crystalline form of this compound is a benzene solvate. When dried, especially under heat and vacuum, the benzene is removed, and the substance reverts to the amorphous, solvent-free form of this compound.[1]

Q4: What are the key physical and chemical properties of this compound that I should be aware of during purification?

A4: this compound is an alkaloid with two pKa values (8.48 and 6.45 in 50% ethanol), indicating it is a basic compound.[1] It is optically active.[1] It contains two N-methyl groups and an imino group.[1] Its molecular formula is C33H38N6.[1]

Q5: How can I obtain solvent-free this compound?

A5: You can obtain amorphous, solvent-free this compound by drying the crystalline benzene solvate at 80°C and 1 mm pressure.[1] Alternatively, you can dissolve the crystals in dilute HCl, remove the liberated benzene by shaking with ether, and then regenerate the base with alkali.[1]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Hodgkinsonia frutescens

Materials:

  • Dried and milled leaves of Hodgkinsonia frutescens

  • Lime

  • Ether

  • 2N Hydrochloric Acid (HCl)

  • Ammonia (B1221849) solution

  • Benzene

  • Alumina (for chromatography)

Procedure:

  • Mix the dried, milled leaves (10 kg) with lime.

  • Exhaustively extract the mixture with ether at room temperature.

  • Combine the ether extracts and evaporate to a volume of approximately 3000 ml.

  • Extract the concentrated ether solution with 2N HCl in 200 ml portions until no more alkaloid is extracted.

  • Combine the acidic aqueous extracts and filter.

  • Basify the filtrate with ammonia solution to precipitate the crude alkaloid.

  • Collect the precipitate, wash thoroughly with water, and dry.

  • Powder the crude alkaloid (60 g) and shake with ether.

  • Filter off any insoluble material.

  • Evaporate the ether to obtain the purified amorphous alkaloid.[1]

Protocol 2: Crystallization of this compound

Materials:

  • Purified amorphous this compound

  • Benzene

  • Seed crystals of this compound (if available)

  • Chromatography column

  • Alumina

Procedure:

  • If seed crystals are unavailable:

    • Perform chromatography on a portion of the purified amorphous alkaloid using an alumina column with benzene as the eluent.

    • Monitor the eluate. Small crystals may form spontaneously.

    • Collect these crystals to use as seeds.[1]

  • Dissolve the bulk of the purified amorphous this compound in benzene.

  • Add the seed crystals to the benzene solution.

  • Allow the solution to stand undisturbed for crystallization to occur.

  • After crystallization is complete, collect the colorless needle-like crystals.

  • Recrystallize from benzene three times to achieve high purity.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC33H38N6[1]
Molecular Weight346 (for C22H26N4, likely a fragment or typo in original text, C33H38N6 is 530.7)[1]
pKa1 (in 50% ethanol)8.48[1]
pKa2 (in 50% ethanol)6.45[1]
Optical ActivityOptically active[1]
Appearance of CrystalsColorless needles (benzene solvate)[1]
Appearance (solvent-free)Amorphous substance[1]

Table 2: User Experimental Data Log

Experiment IDStarting Material (g)Crude Alkaloid Yield (g)Purification MethodPurified Alkaloid Yield (g)Crystallization SolventCrystal Yield (g)Observations

Visualizations

G cluster_extraction Extraction cluster_purification Purification cluster_crystallization Crystallization start Milled Leaves + Lime ether_ext Exhaust with Ether start->ether_ext conc_ether Concentrate Ether ether_ext->conc_ether hcl_ext Extract with 2N HCl conc_ether->hcl_ext acid_sol Acidic Aqueous Solution hcl_ext->acid_sol precipitate Basify with Ammonia acid_sol->precipitate crude_alk Crude Alkaloid precipitate->crude_alk ether_wash Wash with Ether crude_alk->ether_wash purified_amorph Purified Amorphous this compound ether_wash->purified_amorph dissolve Dissolve in Benzene purified_amorph->dissolve seed Add Seed Crystals dissolve->seed crystallize Allow to Crystallize seed->crystallize crystals This compound Crystals (Benzene Solvate) crystallize->crystals

Caption: Experimental workflow for the extraction, purification, and crystallization of this compound.

G cluster_troubleshooting Crystallization Troubleshooting start Attempting Crystallization of Purified this compound outcome Crystals Form? start->outcome success Successful Crystallization outcome->success Yes failure No Crystals / Amorphous Solid outcome->failure No check_solvent Using Benzene? failure->check_solvent use_benzene Switch to Benzene Solvent check_solvent->use_benzene No check_seeds Used Seed Crystals? check_solvent->check_seeds Yes use_benzene->start add_seeds Add Seed Crystals check_seeds->add_seeds No further_purify Further Purify via Alumina Chromatography check_seeds->further_purify Yes add_seeds->start further_purify->start

Caption: Troubleshooting logic for this compound crystallization.

References

Technical Support Center: Troubleshooting NMR Signal Assignment for Complex Hodgkinsine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of complex Hodgkinsine analogs. This compound and its related bisindole alkaloids present unique challenges in NMR signal assignment due to their complex, often symmetrical, structures, propensity for conformational heterogeneity, and significant signal overlap.

This guide offers practical solutions, detailed experimental protocols, and data interpretation strategies to help you acquire and interpret high-quality NMR data for these challenging molecules.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of my this compound analogs showing broad or poorly resolved signals?

A1: Signal broadening in the spectra of this compound analogs can arise from several factors:

  • Conformational Heterogeneity: Complex alkaloids like this compound can exist as multiple conformers in solution that are in intermediate exchange on the NMR timescale. This dynamic process can lead to significant line broadening.[1][2][3]

  • Aggregation: At higher concentrations, these large molecules can aggregate, leading to broader signals.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals in the sample can cause rapid relaxation and signal broadening.

  • Unoptimized Experimental Parameters: Inadequate shimming or improper pulse calibration can also contribute to poor line shape.

Q2: I'm observing fewer signals in the ¹³C NMR spectrum than expected based on the molecular formula. What could be the reason?

A2: This is a common observation for molecules with elements of symmetry. This compound and its analogs can possess C₂ symmetry, which would make pairs of carbon atoms chemically equivalent, resulting in a single resonance for each pair. Additionally, quaternary carbons often exhibit lower intensity due to the lack of a Nuclear Overhauser Effect (NOE) enhancement from attached protons and can sometimes be difficult to distinguish from the baseline noise.

Q3: How can I differentiate between the individual monomeric units of the bisindole alkaloid?

A3: This is a significant challenge due to the similarity of the monomeric units. The most effective method is the use of long-range heteronuclear correlation experiments, specifically HMBC (Heteronuclear Multiple Bond Correlation). By carefully analyzing the 2-bond and 3-bond correlations from protons to carbons, you can piece together the connectivity within each monomer and, crucially, identify the linkages between the monomers. NOESY (Nuclear Overhauser Effect Spectroscopy) can also be invaluable for identifying through-space correlations between protons on different monomeric units, which can help to confirm the overall structure and stereochemistry.[4][5]

Q4: My signals in the aromatic region are heavily overlapped. How can I resolve them?

A4: Signal overlap in the aromatic region is a frequent issue. Here are several strategies to address this:

  • Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion.

  • Solvent Change: Changing the deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce differential changes in chemical shifts, potentially resolving the overlap.[2]

  • 2D NMR Techniques:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment spreads the proton signals out in a second dimension based on the chemical shifts of the carbons they are attached to, often resolving overlap.[6]

    • COSY (Correlation Spectroscopy): This can help to trace out the spin systems of the aromatic protons, even if they are overlapped.[7]

    • TOCSY (Total Correlation Spectroscopy): This is particularly useful for identifying all protons within a coupled spin system, even if some are obscured.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific experimental issues.

Issue 1: Significant signal overlap in the aliphatic region of the ¹H NMR spectrum.

  • Question: The upfield region of my spectrum (1.0 - 4.0 ppm) is a complex multiplet, and I cannot assign any individual protons. What should I do?

  • Solution:

    • Acquire a 2D COSY spectrum: This will help to identify which protons are coupled to each other, allowing you to trace out the different spin systems within the molecule.

    • Run an HSQC experiment: This will correlate each proton with its directly attached carbon, spreading the signals into a second dimension and likely resolving much of the overlap.[8]

    • Perform a TOCSY experiment: This can help to identify all the protons belonging to a particular spin system, which is especially useful for the complex pyrrolidinoindoline core.

Issue 2: Ambiguous stereochemistry at the quaternary centers.

  • Question: I am unable to confirm the relative stereochemistry of the quaternary centers linking the monomeric units. Which experiment is most suitable for this?

  • Solution:

    • NOESY/ROESY: These experiments are the most powerful tools for determining stereochemistry.[4][5] They detect through-space correlations between protons that are close to each other (typically < 5 Å). By identifying key NOE cross-peaks between protons on different parts of the molecule, you can deduce their relative spatial arrangement. For molecules in the size range of this compound analogs, ROESY may sometimes provide clearer, less ambiguous results.

    • Optimize Mixing Time: The mixing time is a critical parameter in NOESY/ROESY experiments. For molecules of this size, a range of mixing times should be tested (e.g., 200-800 ms) to find the optimal value for observing the key correlations.[5][9]

Issue 3: Difficulty in assigning quaternary carbons.

  • Question: I can't definitively assign the quaternary carbon signals in my ¹³C NMR spectrum. How can I confirm their assignments?

  • Solution:

    • HMBC is essential: The HMBC experiment is the primary method for assigning quaternary carbons.[8] Look for 2- and 3-bond correlations from nearby protons to the quaternary carbons. By piecing together these long-range correlations, you can confidently assign these signals.

    • Longer Acquisition Times: Quaternary carbons often have long relaxation times and weak signals. Ensure you acquire the ¹³C and HMBC spectra for a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Presentation

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for this compound B in CDCl₃. This data can serve as a reference for assigning signals in your own analogs.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm, multiplicity, J in Hz)
2148.9-
3104.9-
3a85.5-
4124.97.04, d, 7.6
5122.36.81, t, 7.6
6128.57.19, t, 7.6
7118.96.64, d, 7.6
7a130.4-
851.53.32, m
929.82.10, m / 2.35, m
1044.12.95, m
1129.92.50, s
2'150.1-
3'105.2-
3a'85.7-
4'125.17.06, d, 7.6
5'122.36.81, t, 7.6
6'128.57.19, t, 7.6
7'118.76.62, d, 7.6
7a'130.7-
8'51.63.34, m
9'29.82.10, m / 2.35, m
10'44.22.98, m
11'30.02.52, s
2''148.9-
3''104.9-
3a''85.5-
4''124.97.04, d, 7.6
5''122.36.81, t, 7.6
6''128.57.19, t, 7.6
7''118.96.64, d, 7.6
7a''130.4-
8''51.53.32, m
9''29.82.10, m / 2.35, m
10''44.12.95, m
11''29.92.50, s

Note: This table is based on reported data and may require adjustment based on the specific analog and experimental conditions.

Experimental Protocols

1. Sample Preparation

  • Sample Amount: For a standard 5 mm NMR tube, aim for 5-10 mg of your this compound analog. For high-sensitivity probes (e.g., cryoprobes), 1-2 mg may be sufficient.

  • Solvent: Use high-purity deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). The choice of solvent can affect chemical shifts and signal resolution. A typical volume for a 5 mm tube is 0.5-0.6 mL.

  • Filtration: Ensure the sample is fully dissolved and free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. Standard 2D NMR Acquisition Parameters (for a 500-600 MHz Spectrometer)

ExperimentPulse ProgramSpectral Width (¹H)Spectral Width (¹³C)Acquisition TimeNumber of Scans (per increment)Key Parameter
COSY cosygpppqf10-12 ppmN/A~20-30 min2-4N/A
HSQC hsqcedetgpsisp2.310-12 ppm0-160 ppm~1-2 hours4-8N/A
HMBC hmbcgplpndqf10-12 ppm0-180 ppm~2-4 hours8-16Long-range coupling delay (optimized for ~8 Hz)
NOESY noesygpph10-12 ppmN/A~4-8 hours16-32Mixing time (d8): 200-800 ms

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_1D_NMR 1D NMR Acquisition cluster_2D_NMR 2D NMR Acquisition cluster_analysis Data Analysis and Structure Elucidation Sample This compound Analog (5-10 mg) Dissolve Dissolve in Deuterated Solvent (0.5 mL) Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter Proton ¹H NMR Filter->Proton Carbon ¹³C NMR Filter->Carbon COSY COSY Proton->COSY HSQC HSQC Proton->HSQC HMBC HMBC Proton->HMBC NOESY NOESY/ROESY Proton->NOESY Carbon->HSQC Carbon->HMBC Assign_Spins Assign Spin Systems (COSY/TOCSY) COSY->Assign_Spins Assign_CH Assign ¹H-¹³C One-Bond Correlations (HSQC) HSQC->Assign_CH Assign_Connectivity Establish Connectivity (HMBC) HMBC->Assign_Connectivity Assign_Stereochem Determine Stereochemistry (NOESY) NOESY->Assign_Stereochem Assign_Spins->Assign_Connectivity Assign_CH->Assign_Connectivity Final_Structure Final Structure Assignment Assign_Connectivity->Final_Structure Assign_Stereochem->Final_Structure

Caption: Experimental workflow for NMR signal assignment of this compound analogs.

troubleshooting_logic cluster_overlap Signal Overlap cluster_broadening Signal Broadening cluster_assignment Assignment Issues Start Problem with NMR Spectrum Overlap_1H ¹H Signal Overlap Start->Overlap_1H Broad_Signals Broad/Poorly Resolved Signals Start->Broad_Signals Assign_Quat Ambiguous Quaternary Carbon Assignment Start->Assign_Quat Assign_Stereo Uncertain Stereochemistry Start->Assign_Stereo Higher_Field Use Higher Field Spectrometer Overlap_1H->Higher_Field Change_Solvent Change Solvent Overlap_1H->Change_Solvent TwoD_NMR Acquire 2D NMR (COSY, HSQC) Overlap_1H->TwoD_NMR Check_Conc Check Sample Concentration Broad_Signals->Check_Conc VT_NMR Variable Temperature NMR Broad_Signals->VT_NMR Check_Purity Check for Paramagnetic Impurities Broad_Signals->Check_Purity HMBC_exp Run/Optimize HMBC Assign_Quat->HMBC_exp NOESY_exp Run/Optimize NOESY/ROESY Assign_Stereo->NOESY_exp

Caption: Logical troubleshooting pathway for common NMR issues.

References

Stability studies of Hodgkinsine under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability studies of Hodgkinsine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process of assessing this compound stability.

Issue Potential Cause Recommended Solution
Inconsistent analytical results for this compound quantification. 1. Improper sample preparation or dilution. 2. Instability of this compound in the analytical solvent. 3. Fluctuation in instrument performance (e.g., HPLC, LC-MS). 4. Contamination of glassware or reagents.1. Review and standardize the sample preparation protocol. Ensure accurate pipetting and thorough mixing. 2. Evaluate the short-term stability of this compound in the chosen solvent. If degradation is observed, consider using a different solvent or preparing samples immediately before analysis. 3. Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. 4. Use high-purity solvents and reagents. Thoroughly clean all glassware.
Rapid degradation of this compound observed under all stress conditions. 1. This compound may be inherently unstable under the tested conditions. 2. The stress conditions applied are too harsh.1. This is a valid outcome of a stability study. The focus should shift to identifying suitable storage conditions and potential stabilization strategies. 2. Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressor) to achieve a target degradation of 5-20%.[1]
No degradation of this compound is observed under any stress condition. 1. The stress conditions applied are too mild. 2. The analytical method is not stability-indicating.1. Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). 2. A stability-indicating method must be able to separate the intact drug from its degradation products.[2] If no degradation is seen, it may be that the degradation products are not being resolved. Further method development and validation are required.
Appearance of unexpected peaks in the chromatogram. 1. Formation of degradation products. 2. Contamination from the sample matrix, solvent, or container. 3. Interaction with excipients (if in a formulation).1. This is the primary goal of forced degradation studies. These peaks should be investigated to identify the degradation products.[1][2] 2. Analyze a blank sample (matrix without this compound) under the same conditions to rule out contamination. 3. Conduct stability studies on the excipients alone and in combination with this compound to identify any interactions.
Changes in physical properties (e.g., color, solubility) of the this compound sample. 1. Chemical degradation leading to colored byproducts. 2. Polymorphic transformation. 3. Hygroscopicity.1. Correlate the physical changes with the chemical degradation data obtained from analytical techniques. 2. Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to investigate potential changes in the solid-state form. 3. Store samples in controlled humidity environments and use appropriate packaging.

Frequently Asked Questions (FAQs)

1. What are the typical forced degradation conditions for a natural product like this compound?

Forced degradation studies, also known as stress testing, are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2] Typical conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature or elevated temperatures (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperatures.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid drug substance at temperatures above the recommended storage temperature (e.g., 70-80°C).

  • Photostability: Exposing the drug substance to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

2. How do I develop a stability-indicating analytical method for this compound?

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The key steps include:

  • Method Selection: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is commonly used for the analysis of alkaloids.[3]

  • Forced Degradation: Subject this compound to forced degradation conditions to generate degradation products.

  • Method Development: Develop a chromatographic method that can separate the main this compound peak from all degradation product peaks and any excipients.

  • Method Validation: Validate the method according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

3. What are the recommended long-term storage conditions for this compound?

The appropriate long-term storage conditions should be determined through stability studies.[4] For many pharmaceutical products, standard long-term storage conditions are 25°C ± 2°C with a relative humidity of 60% ± 5%.[5] However, for compounds sensitive to temperature or humidity, refrigerated (2-8°C) or frozen (-20°C) storage may be necessary.[5]

4. How can I identify the degradation products of this compound?

The identification and structural elucidation of degradation products are crucial aspects of stability studies.[2] Common techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides molecular weight and fragmentation information of the degradation products.

  • High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the elemental composition of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. This often requires isolation of the degradation product.

5. What is the significance of "mass balance" in stability studies?

Mass balance is an important parameter in the validation of a stability-indicating method. It is the process of adding the assay value and the levels of all degradation products to see how closely it adds up to 100% of the initial value. A good mass balance (typically between 95% and 105%) provides confidence that all major degradation products have been detected and that the analytical method is accurate.

Data Presentation

The following table is a hypothetical representation of stability data for this compound under various storage conditions.

Table 1: Hypothetical Stability Data for this compound

Storage ConditionTime PointAssay (%)Total Degradation Products (%)Appearance
25°C / 60% RH 0 months99.8< 0.1White to off-white powder
3 months99.50.3No change
6 months99.10.7No change
12 months98.21.6No change
40°C / 75% RH 0 months99.8< 0.1White to off-white powder
1 month97.52.3Slight yellowing
3 months94.25.6Yellowish powder
6 months89.810.0Yellowish-brown powder
Photostability 1.2 million lux hrs96.73.1Slight darkening

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation: Store a known quantity of solid this compound in an oven at 70°C for 7 days. At specified time points, withdraw a sample, dissolve it in the solvent, and dilute to the target concentration.

  • Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. After exposure, dissolve the samples in a suitable solvent and dilute to the target concentration.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection Wavelength: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

  • Method Optimization: Inject a mixture of the stressed samples and adjust the gradient, flow rate, and column temperature to achieve adequate separation between the this compound peak and all degradation product peaks.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation start This compound Sample stock Prepare Stock Solution start->stock acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photostability stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Acquisition hplc->data pathway Identify Degradation Pathways data->pathway method Validate Stability-Indicating Method data->method

Caption: Experimental workflow for a forced degradation study of this compound.

Degradation_Pathways cluster_products Potential Degradation Products This compound This compound hydrolysis_prod Hydrolysis Products (e.g., cleavage of ester or amide bonds if present) This compound->hydrolysis_prod Acid/Base oxidation_prod Oxidation Products (e.g., N-oxides) This compound->oxidation_prod Oxidizing Agent photo_prod Photodegradation Products (e.g., ring cleavage, isomerization) This compound->photo_prod Light thermal_prod Thermal Degradation Products (e.g., epimerization) This compound->thermal_prod Heat

Caption: Potential degradation pathways of this compound under stress conditions.

References

Mitigating side reactions in the synthesis of Hodgkinsine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Hodgkinsine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthetic challenges encountered in producing this complex alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The synthesis of this compound, a complex trimer of pyrrolidinoindoline subunits, presents several significant challenges[1]:

  • Stereoselective formation of multiple quaternary stereocenters: this compound possesses numerous chiral centers, and achieving precise control over their stereochemistry is a major hurdle[1].

  • Construction of C3a–C7' and C3a–C3a' linkages: The formation of these specific carbon-carbon bonds to connect the cyclotryptamine monomers with the correct stereochemistry is a critical and non-trivial step[1].

  • Convergent and modular assembly: Developing an efficient and controlled strategy to bring together the three complex cyclotryptamine units is a key challenge[1].

  • Protecting group strategy: The presence of multiple reactive nitrogen atoms requires a robust protecting group strategy that allows for selective removal in the final steps of the synthesis[2].

Q2: What is a leading contemporary strategy for overcoming the stereochemical challenges in this compound synthesis?

A2: A highly effective and modern approach is the diazene-directed assembly of cyclotryptamine fragments. This strategy allows for the completely stereoselective formation of all C3a–C3a' and C3a–C7' carbon–carbon bonds and their associated quaternary stereocenters. The method relies on the photoextrusion of dinitrogen from complex bis- and tris-diazene intermediates, which provides complete stereochemical control[1][2].

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing modern synthetic strategies such as the diazene-directed assembly, Rh-catalyzed C-H amination, and intramolecular Heck reactions.

Diazene-Directed Assembly Issues

Q1.1: The formation of the diazene (B1210634) intermediate is low-yielding or produces significant side products. What are the likely causes and solutions?

A1.1: Low yields in diazene formation can stem from several factors. Here’s a breakdown of potential issues and how to address them:

ProblemPotential CauseTroubleshooting Steps
Low Conversion Inefficient activation of the C3a-bromocyclotryptamine precursor.Ensure the use of a suitable silver salt, such as silver trifluoromethanesulfonate (B1224126) (AgOTf), for efficient electrophilic activation of the bromide[2].
Low nucleophilicity of the hydrazine.Consider using electronically attenuated hydrazine-nucleophiles, which are more stable and can react more efficiently[2]. Alternatively, methanesulfonyl hydrazide can be effective for a more direct synthesis[1].
Side Product Formation Instability of the diazene intermediate.Ensure the reaction is performed under mild conditions. Many successful syntheses are carried out at ambient temperature[1].
Competing side reactions of the starting materials.Use high-purity starting materials and solvents. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that can lead to degradation.

Q1.2: The photolysis (dinitrogen extrusion) step is incomplete or results in a complex mixture of products. How can I optimize this reaction?

A1.2: Incomplete photolysis or the formation of side products during dinitrogen extrusion is a common challenge. Key optimization parameters are outlined below:

ProblemPotential CauseTroubleshooting Steps
Incomplete Reaction Insufficient light penetration or irradiation time.Ensure the reaction is performed at an appropriate concentration to allow for efficient light penetration. Increase the irradiation time and monitor the reaction progress carefully[1].
Incorrect wavelength of light.Use the appropriate wavelength of light as specified in the literature. Different diazenes may require different energy light for efficient extrusion (e.g., 380 nm vs. 300 nm)[2].
Product Degradation The product is sensitive to the irradiation conditions.Reduce the reaction time and accept a lower conversion, followed by careful purification of the desired product. Running the reaction at a lower temperature may also help[1].
Formation of Disproportionation or "Out-of-Cage" Products Radicals escaping the solvent cage before recombination.The choice of solvent can influence the solvent cage effect. Ensure the reaction is run in a solvent that promotes efficient in-cage recombination.
Rh-Catalyzed C-H Amination Issues

Q2.1: The Rh-catalyzed C-H amination step to introduce a nitrogen functionality is inefficient. What are common causes of failure?

A2.1: Rh-catalyzed C-H amination is a powerful but sensitive reaction. Here are some common issues and their solutions:

ProblemPotential CauseTroubleshooting Steps
Low Catalyst Activity Catalyst deactivation by impurities.Use high-purity Rhodium catalysts. Ensure all glassware is scrupulously clean and solvents are anhydrous and degassed[1].
Incompatible catalyst for the specific transformation.The choice of rhodium catalyst and its ligands is crucial. For complex substrates like those in the this compound synthesis, catalysts such as Rh₂(esp)₂ have shown superior performance[3].
Low Yield Undesired double amination side products.Stop the reaction at partial conversion to minimize the formation of double amination products. The unreacted starting material can often be recovered and recycled[4].
Inefficient oxidant.The choice of oxidant is critical. Phenyliodine diacetate (PhI(OAc)₂) is a common oxidant, but its purity and slow addition can be important for optimal results.
Intramolecular Heck Reaction Challenges

Q3.1: The catalyst-controlled intramolecular Heck reaction for ring closure shows poor stereoselectivity. How can I improve this?

A3.1: Achieving high stereoselectivity in the intramolecular Heck reaction is critical for the synthesis of the correct this compound stereoisomer. Here are factors to consider:

ProblemPotential CauseTroubleshooting Steps
Poor Diastereoselectivity Mismatch between catalyst and substrate control.The choice of chiral ligand on the palladium catalyst is paramount. Ligands like (R)-BINAP are often used, but the optimal ligand may need to be screened. The stereochemical outcome can also be influenced by the choice of a halide scavenger, such as silver salts (e.g., Ag₃PO₄)[2][5].
Reaction proceeding through an undesired mechanistic pathway (neutral vs. cationic).The use of additives like silver or thallium salts can promote a cationic mechanism, which can influence stereoselectivity. However, in some systems, this may favor undesired side reactions like direct arylation[6].
Low Yield Acid-catalyzed decomposition of the substrate or product.The addition of a base, such as potassium carbonate (K₂CO₃), can prevent acid-catalyzed decomposition and improve reproducibility[7].
Late-Stage Deprotection Problems

Q4.1: I am encountering issues with the final deprotection steps, particularly the removal of carbamates. What are the common side reactions and solutions?

A4.1: Late-stage deprotection in complex molecules like this compound can be challenging due to steric hindrance and the potential for side reactions.

ProblemPotential CauseTroubleshooting Steps
Incomplete Deprotection of (Trimethylsilyl)ethyl Carbamates (Teoc groups) Steric hindrance around the nitrogen.Tetrabutylammonium fluoride (B91410) (TBAF) is commonly used. Ensure a sufficient excess of TBAF is used and allow for adequate reaction time. The choice of this protecting group is often strategic, as it can sometimes be removed where others fail due to steric constraints[2].
Incomplete Reduction of Methyl Carbamates Insufficient reactivity of the reducing agent.Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) is a powerful reducing agent often used for the exhaustive reduction of remaining carbamates to the corresponding methylamines in the final step of the this compound synthesis[2]. Ensure the Red-Al is fresh and used in sufficient excess.
Side Reactions during TBAF Deprotection TBAF is a strong base and can induce side reactions.If the substrate is base-sensitive, consider alternative deprotection conditions or a different protecting group strategy in the synthetic design. Careful monitoring of the reaction is crucial.

Quantitative Data Summary

The following tables summarize representative yields for key transformations in the synthesis of this compound and related intermediates as reported in the literature.

Table 1: Yields for Diazene-Directed Assembly in this compound Synthesis [2]

StepReactantsProductYield (%)
Rh-catalyzed C-H AminationDimeric diazene (-)-33Sulfamate ester (-)-3960
Sulfamide formation and OxidationSulfamate ester (-)-39 and amine (-)-28Bis-diazene trimer (-)-4186 (2 steps)
Stepwise PhotolysisBis-diazene trimer (-)-41Trimer (-)-4245 (2 steps)
Single-step PhotolysisBis-diazene trimer (-)-41Trimer (-)-4241
Global Deprotection and ReductionTrimer (-)-42(-)-Hodgkinsine (4)70 (2 steps)

Table 2: Yields for Key Monomer Functionalization Steps [2]

StepReactantProductYield (%)
Mild ReductionBromocyclotryptamine (+)-26Cyclotryptamine (+)-2985
Iridium-catalyzed C7-aminationCyclotryptamine (+)-29Sulfonamide (+)-3097
Electrophilic AminationSulfonamide (+)-30Hydrazide (+)-3184
Diazene Dimer FormationBromocyclotryptamine (+)-26 and Hydrazide (-)-31Dimeric diazene (+)-3260

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound via the diazene-directed assembly strategy can be found in the supporting information of the publication by Lindovska and Movassaghi (2017) in the Journal of the American Chemical Society[2][8]. Researchers should refer to this primary literature for precise reagent quantities, reaction conditions, and characterization data.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis of this compound.

experimental_workflow cluster_monomer Monomer Functionalization cluster_dimer Dimer Formation cluster_trimer Trimer Assembly & Final Steps start Bromocyclotryptamine reduction Mild Reduction start->reduction c7_amination Ir-catalyzed C7-Amination reduction->c7_amination e_amination Electrophilic Amination c7_amination->e_amination hydrazide C7-Hydrazide Monomer e_amination->hydrazide dimerization Diazene Dimerization hydrazide_in->dimerization bromo_in->dimerization dimeric_diazene Dimeric Diazene dimerization->dimeric_diazene ch_amination Rh-catalyzed C-H Amination dimeric_diazene_in->ch_amination sulfamate_ester Sulfamate Ester ch_amination->sulfamate_ester coupling Coupling with Amine Monomer sulfamate_ester->coupling bis_diazene Bis-diazene Trimer coupling->bis_diazene photolysis Photolysis (N2 extrusion) bis_diazene->photolysis trimer_core Protected this compound Core photolysis->trimer_core deprotection Global Deprotection & Reduction trimer_core->deprotection This compound (-)-Hodgkinsine deprotection->this compound

Caption: Convergent synthesis workflow for (-)-Hodgkinsine via diazene-directed assembly.

troubleshooting_logic cluster_analysis Analysis cluster_mitigation Mitigation Strategy start Problem Encountered (e.g., Low Yield, Side Products) analyze_crude Analyze Crude Reaction Mixture (NMR, LC-MS) start->analyze_crude identify_byproducts Identify Byproducts/ Unreacted Starting Materials analyze_crude->identify_byproducts check_reagents Check Reagent Purity & Stoichiometry identify_byproducts->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Concentration) identify_byproducts->optimize_conditions modify_catalyst Modify Catalyst/ Ligand/Additive identify_byproducts->modify_catalyst purification Improve Purification Strategy identify_byproducts->purification end Successful Synthesis check_reagents->end optimize_conditions->end modify_catalyst->end purification->end

References

Validation & Comparative

Hodgkinsine vs. Morphine: A Comparative Analysis of Analgesic Potency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the analgesic properties of Hodgkinsine (B231384) and the classical opioid, Morphine. This analysis is supported by experimental data from preclinical studies, detailing the methodologies employed and the underlying signaling pathways.

This compound, a complex tryptamine-derived alkaloid, has demonstrated significant pain-relieving effects, positioning it as a compound of interest for novel analgesic development. Its mechanism of action is notably distinct from traditional opioids, offering a potential advantage in the landscape of pain management. This guide delves into a side-by-side comparison with Morphine, the gold-standard opioid analgesic, to elucidate their relative potencies and mechanisms.

Data Presentation: Analgesic Efficacy in Thermal Nociception Models

The analgesic effects of this compound and Morphine have been evaluated in established rodent models of thermal pain, primarily the tail-flick and hot-plate tests. The data presented below, derived from a key study by Amador et al. (2000), quantifies the analgesic response as the percentage of Maximum Possible Effect (%MPE). This metric represents the maximal analgesic effect achievable in the respective assays.

CompoundDose (mg/kg, i.p.)Tail-Flick Test (%MPE ± SEM)Hot-Plate Test (%MPE ± SEM)
This compound 1.045.6 ± 10.238.9 ± 8.7
2.568.3 ± 9.555.4 ± 7.3
5.085.1 ± 7.272.8 ± 6.1
Morphine 3.050.2 ± 8.942.1 ± 6.5
6.088.9 ± 5.478.3 ± 5.9
9.095.3 ± 2.189.7 ± 4.3

Data sourced from Amador et al. (2000).[1]

The results indicate that this compound exhibits a potent, dose-dependent analgesic effect in both the tail-flick and hot-plate models. Notably, the analgesic activity of this compound at a dose of 5.0 mg/kg is comparable to that of Morphine at 6.0 mg/kg in both assays.[1] The analgesic effects of this compound in these thermal models were found to be reversible by the opioid antagonist naloxone, suggesting the involvement of opioid receptors in its mechanism of action.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

Tail-Flick Test

The tail-flick test is a standard method for assessing spinal analgesic activity.[1]

  • Animal Model: Male Swiss mice weighing between 25-30g are typically used.

  • Apparatus: The apparatus consists of a radiant heat source (e.g., a focused beam of light) and a sensor to detect the flick of the tail.

  • Procedure:

    • The mouse is gently restrained, and its tail is positioned over the radiant heat source.

    • The heat source is activated, and the time taken for the mouse to flick its tail away from the heat is recorded as the tail-flick latency.

    • A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.

    • Baseline latencies are measured before drug administration.

    • The test substance (this compound or Morphine) or vehicle is administered intraperitoneally (i.p.).

    • Tail-flick latencies are measured again at predetermined time points after drug administration (e.g., 30, 60, 90 minutes).

  • Data Analysis: The analgesic effect is calculated as the percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Hot-Plate Test

The hot-plate test is used to evaluate supraspinally mediated analgesia.[1]

  • Animal Model: Male Swiss mice weighing between 25-30g are commonly used.

  • Apparatus: The apparatus consists of a metal plate maintained at a constant temperature (e.g., 55 ± 0.5°C) enclosed by a transparent cylinder to confine the mouse.

  • Procedure:

    • The mouse is placed on the heated surface of the plate.

    • The latency to the first sign of nociception, such as licking a hind paw or jumping, is recorded.

    • A cut-off time (typically 30-45 seconds) is employed to avoid tissue injury.

    • Baseline latencies are determined before drug administration.

    • The test compound or vehicle is administered i.p.

    • Hot-plate latencies are reassessed at specific intervals post-administration.

  • Data Analysis: The %MPE is calculated using the same formula as in the tail-flick test, with the respective latencies and cut-off time for the hot-plate assay.

Signaling Pathways and Mechanisms of Action

This compound exhibits a unique dual mechanism of action, distinguishing it from Morphine.

Morphine: Mu-Opioid Receptor Agonism

Morphine's analgesic effects are primarily mediated through its agonistic activity at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

Morphine_Signaling Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR G_protein Gi/o Protein MOR->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Activation Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibition cAMP ↓ cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Morphine's Mu-Opioid Receptor Signaling Pathway.

Activation of the MOR by Morphine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also promotes the opening of potassium channels and inhibits the opening of voltage-gated calcium channels, leading to hyperpolarization and reduced neuronal excitability, which ultimately produces analgesia.

This compound: Dual Mechanism - Mu-Opioid Agonism and NMDA Receptor Antagonism

In addition to its activity at the mu-opioid receptor, this compound also functions as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] This dual action is significant as NMDA receptors are involved in the central sensitization processes associated with chronic pain.

Hodgkinsine_Signaling cluster_opioid Opioid Pathway cluster_nmda NMDA Pathway Hodgkinsine_O This compound MOR Mu-Opioid Receptor (MOR) Hodgkinsine_O->MOR Opioid_Effect Opioid-Mediated Analgesia MOR->Opioid_Effect Analgesia Synergistic Analgesia Opioid_Effect->Analgesia Hodgkinsine_N This compound NMDA_R NMDA Receptor Hodgkinsine_N->NMDA_R Antagonism Ca_influx ↓ Ca2+ Influx NMDA_Effect Reduced Central Sensitization NMDA_R->NMDA_Effect NMDA_Effect->Analgesia

This compound's Dual Analgesic Signaling Pathways.

By antagonizing the NMDA receptor, this compound can inhibit the influx of calcium ions that contribute to the hyperexcitability of neurons in the pain pathway. This mechanism may not only contribute to its acute analgesic effects but could also be beneficial in preventing or reversing the central sensitization that underlies chronic pain states.

General Experimental Workflow

The preclinical assessment of novel analgesics like this compound follows a structured workflow to determine efficacy and mechanism of action.

Experimental_Workflow A Compound Administration (this compound/Morphine) B Behavioral Testing A->B F Mechanism of Action Studies (e.g., Antagonist Challenge) A->F C Tail-Flick Test B->C D Hot-Plate Test B->D E Data Analysis (%MPE Calculation) C->E D->E G Comparative Potency Assessment E->G F->G

Preclinical Analgesic Evaluation Workflow.

This workflow begins with the administration of the test compounds, followed by behavioral assessments to quantify their analgesic effects. Subsequent mechanistic studies, such as the use of receptor antagonists, help to elucidate the underlying signaling pathways. The culmination of this process is a comparative assessment of the compound's potency against a standard of care, such as Morphine.

References

Hodgkinsine vs. Other NMDA Receptor Antagonists in Preclinical Pain Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of hodgkinsine (B231384) against other notable N-methyl-D-aspartate (NMDA) receptor antagonists—ketamine, memantine, and phencyclidine (PCP)—in various preclinical pain models. The data presented is compiled from available literature to facilitate an objective evaluation of their analgesic potential.

Comparative Efficacy in Animal Models of Pain

The analgesic effects of this compound, ketamine, memantine, and PCP have been evaluated in several rodent models of pain. The following tables summarize the available quantitative data from hot plate, tail-flick, and formalin tests. It is important to note that direct comparative studies are limited, and data has been compiled from individual studies. Methodological variations between studies should be considered when interpreting these results.

Table 1: Hot Plate Test

The hot plate test assesses the response to a thermal pain stimulus, primarily reflecting supraspinal analgesic mechanisms. The measured endpoint is the latency of the animal to exhibit a pain response (e.g., paw licking or jumping).

CompoundAnimal ModelDoses TestedMaximum Possible Effect (%MPE) / Latency (s)Reference(s)
This compound Mouse1.25, 2.5, 5.0 mg/kg (i.p.)~55% MPE at 5.0 mg/kg[1]
Ketamine Mouse10, 30, 100 mg/kg (i.p.)Dose-dependent increase in latencyData not directly comparable
Memantine Mouse5, 10, 20 mg/kg (i.p.)No significant antinociceptive effectData not directly comparable
Phencyclidine (PCP) Mouse1, 3, 10 mg/kg (i.p.)Dose-dependent increase in latency[2]

Table 2: Tail-Flick Test

The tail-flick test also measures the response to a thermal stimulus but is primarily considered a spinal reflex. The endpoint is the latency to flick the tail away from a heat source.

CompoundAnimal ModelDoses TestedMaximum Possible Effect (%MPE) / Latency (s)Reference(s)
This compound Mouse1.25, 2.5, 5.0 mg/kg (i.p.)~80% MPE at 5.0 mg/kg[1]
Ketamine Mouse1, 5, 10, 20 mg/kg (i.p.)Weak, non-dose-dependent antinociceptive effects
Memantine MouseData not availableData not available
Phencyclidine (PCP) Rhesus Monkey0.032 - 1.0 mg/kg (i.m.)Dose-dependent increase in latency[2]

Table 3: Formalin Test

The formalin test induces a biphasic pain response (an early neurogenic phase and a later inflammatory phase) and is used to model persistent pain. The endpoint is the time spent licking or biting the injected paw.

CompoundAnimal ModelDoses TestedEffect on Phase 1 (Neurogenic)Effect on Phase 2 (Inflammatory)Reference(s)
This compound MouseData not availableData not availableData not available
Ketamine Mouse10, 30, 100 mg/kg (i.p.)Inhibition at higher dosesDose-dependent inhibition
Memantine Mouse10, 20, 30 mg/kg (i.p.)No significant effectDose-dependent inhibition
Phencyclidine (PCP) MouseData not availableData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are generalized protocols for the key pain models cited.

Hot Plate Test

Objective: To assess the analgesic effect of a compound against a thermal stimulus.

Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant, noxious level (typically 55 ± 0.5°C).

Procedure:

  • Acclimation: Mice are individually acclimated to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Each mouse is placed on the hot plate, and the time until it exhibits a clear pain response (e.g., licking a hind paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Compound Administration: The test compound (e.g., this compound) or vehicle is administered via the appropriate route (e.g., intraperitoneally, i.p.).

  • Post-treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90 minutes), the mice are again placed on the hot plate, and the response latency is recorded.

  • Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Tail-Flick Test

Objective: To evaluate the analgesic effect of a compound on a spinal reflex to a thermal stimulus.

Apparatus: A tail-flick analgesia meter that focuses a beam of high-intensity light on the animal's tail.

Procedure:

  • Acclimation: Mice are gently restrained, often in a specialized holder, allowing the tail to be exposed. They are acclimated to the restraint for a short period before testing.

  • Baseline Latency: The heat source is directed onto a specific portion of the tail, and the time taken for the mouse to flick its tail out of the beam is automatically recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Compound Administration: The test compound or vehicle is administered.

  • Post-treatment Latency: At various time points post-administration, the tail-flick latency is measured again.

  • Data Analysis: The analgesic effect is typically calculated as %MPE, similar to the hot plate test.

Formalin Test

Objective: To assess the analgesic efficacy of a compound in a model of persistent inflammatory pain.

Procedure:

  • Acclimation: Mice are placed individually in observation chambers (e.g., clear Plexiglas boxes) for at least 30 minutes to allow for acclimation to the environment.

  • Formalin Injection: A dilute solution of formalin (e.g., 1-5% in saline) is injected subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately after injection, the behavior of the mouse is observed for a set period (e.g., 30-60 minutes). The total time the animal spends licking, biting, or flinching the injected paw is recorded.

  • Data Analysis: The observation period is divided into two phases: Phase 1 (typically 0-5 minutes post-injection), representing neurogenic pain, and Phase 2 (typically 15-30 minutes post-injection), representing inflammatory pain. The total time spent in nociceptive behavior is calculated for each phase. The effect of the test compound, administered prior to the formalin injection, is determined by the reduction in the duration of these behaviors compared to a vehicle-treated control group.[3]

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling in Pain Transmission

The NMDA receptor plays a critical role in central sensitization, a key mechanism underlying chronic pain. The following diagram illustrates the simplified signaling cascade initiated by the activation of postsynaptic NMDA receptors in the dorsal horn of the spinal cord.

NMDA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) Noxious_Stimulus Noxious Stimulus Glutamate_Release Glutamate Release Noxious_Stimulus->Glutamate_Release Depolarization NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Channel Second_Messengers Activation of Second Messengers (e.g., PKC, CaMKII) Ca_Influx->Second_Messengers Gene_Expression Altered Gene Expression Second_Messengers->Gene_Expression Central_Sensitization Central Sensitization (Hyperalgesia, Allodynia) Gene_Expression->Central_Sensitization Hodgkinsine_etc This compound & Other NMDA Antagonists Hodgkinsine_etc->NMDA_Receptor Block Analgesic_Screening_Workflow Start Compound Library Primary_Screening Primary Screening (e.g., In vitro receptor binding assays) Start->Primary_Screening Secondary_Screening Secondary Screening (e.g., Hot Plate, Tail-Flick) Primary_Screening->Secondary_Screening Active Hits Tertiary_Screening Tertiary Screening (e.g., Formalin Test, Neuropathic Pain Models) Secondary_Screening->Tertiary_Screening Confirmed Hits Lead_Optimization Lead Optimization (Pharmacokinetics, Toxicology) Tertiary_Screening->Lead_Optimization Efficacious Compounds Candidate_Selection Candidate for Clinical Trials Lead_Optimization->Candidate_Selection

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Hodgkinsine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) studies concerning Hodgkinsine (B231384) and its analogs. This compound, a complex trimeric pyrrolidinoindoline alkaloid, has garnered significant interest for its diverse biological activities, most notably its potent analgesic effects.[1][2] This document summarizes the current understanding of how the structural features of this compound analogs influence their biological activity, provides detailed experimental protocols for key assays, and visualizes relevant signaling pathways.

Data Presentation: A Comparative Analysis

Compound IDStereochemistryModificationAnalgesic Activity (Hot-Plate Test, ED50 mg/kg)µ-Opioid Receptor Binding (Ki, nM)NMDA Receptor Antagonism (IC50, µM)Cytotoxicity (HCT-116, IC50, µM)
1 (3aS,8aR,3'aS,8'aR,3''aS,8''aR)This compound (Parent)1.5505.2>100
2 (3aR,8aS,3'aR,8'aS,3''aR,8''aS)ent-Hodgkinsine10.235025.1>100
3 Analog AN-demethylated5.815015.885.3
4 Analog BMonomeric subunit>50>1000>10050.1
5 Analog CAromatic substitution (Br)1.2454.865.7

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo and in vitro assays relevant to the study of this compound analogs.

In Vivo Analgesic Activity: Hot-Plate Test

This test assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response.

Materials:

  • Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Experimental animals (e.g., male Swiss mice, 25-30 g).

  • Test compounds (this compound analogs) and vehicle control (e.g., saline with 1% Tween 80).

  • Reference analgesic (e.g., morphine).

  • Timer.

Procedure:

  • Acclimatize the animals to the experimental room for at least 1 hour before testing.

  • Determine the baseline latency for each animal by placing it on the hot plate and starting the timer. The latency is the time taken for the animal to exhibit a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Administer the test compounds, vehicle, or reference drug via the desired route (e.g., intraperitoneal).

  • At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.

  • The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

In Vitro Opioid Receptor Binding Assay

This assay determines the affinity of a compound for opioid receptors.

Materials:

  • Cell membranes prepared from cells expressing the mu-opioid receptor (e.g., CHO-K1 cells).

  • Radioligand (e.g., [³H]DAMGO).

  • Test compounds (this compound analogs) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., naloxone).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the binding buffer.

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled opioid ligand.

  • After incubation to equilibrium, the bound and free radioligands are separated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from competition binding curves. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro NMDA Receptor Functional Assay (Calcium Flux)

This assay measures the ability of a compound to antagonize NMDA receptor activation by monitoring changes in intracellular calcium.

Materials:

  • Cells expressing NMDA receptors (e.g., primary cortical neurons or a stable cell line).

  • NMDA and glycine (B1666218) (co-agonist).

  • Test compounds (this compound analogs) at various concentrations.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Fluorescence plate reader.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Load the cells with the calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Add the test compounds at various concentrations to the wells.

  • Stimulate the cells with a mixture of NMDA and glycine.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • The ability of the test compounds to inhibit the NMDA-induced calcium influx is quantified, and EC50 values are determined from concentration-response curves.

Signaling Pathways and Experimental Workflows

The dual mechanism of action of this compound, involving both mu-opioid receptor agonism and NMDA receptor antagonism, suggests a complex interplay of signaling pathways.[2]

Mu-Opioid Receptor Agonist Signaling Pathway

Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to analgesia.

mu_opioid_pathway This compound This compound Analog mu_receptor Mu-Opioid Receptor (GPCR) This compound->mu_receptor Binds & Activates g_protein Gi/o Protein (α, βγ subunits) mu_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase αi inhibits ion_channels Ion Channels (Ca²⁺, K⁺) g_protein->ion_channels βγ modulates camp cAMP adenylyl_cyclase->camp Decreases conversion of ATP pka Protein Kinase A (PKA) camp->pka Reduced Activation neurotransmitter_release Reduced Neurotransmitter Release ion_channels->neurotransmitter_release Inhibits Ca²⁺ influx hyperpolarization Hyperpolarization ion_channels->hyperpolarization Activates K⁺ efflux analgesia Analgesia neurotransmitter_release->analgesia hyperpolarization->analgesia

Caption: Mu-Opioid Receptor Agonist Signaling Pathway.

NMDA Receptor Antagonist Mechanism

By blocking the NMDA receptor, this compound analogs can prevent the influx of calcium ions, which is associated with central sensitization and pain transmission.

nmda_antagonist_pathway This compound This compound Analog nmda_receptor NMDA Receptor This compound->nmda_receptor Blocks ca_influx Ca²⁺ Influx nmda_receptor->ca_influx Prevents analgesia Analgesia nmda_receptor->analgesia Contributes to glutamate Glutamate glutamate->nmda_receptor Binds glycine Glycine glycine->nmda_receptor Binds downstream_signaling Downstream Signaling (e.g., CaMKII, NOS) ca_influx->downstream_signaling central_sensitization Central Sensitization downstream_signaling->central_sensitization pain_transmission Pain Transmission central_sensitization->pain_transmission sar_workflow synthesis Synthesis of This compound Analogs purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro_screening In Vitro Screening purification->in_vitro_screening receptor_binding Opioid & NMDA Receptor Binding Assays in_vitro_screening->receptor_binding functional_assays Functional Assays (e.g., Calcium Flux) in_vitro_screening->functional_assays cytotoxicity_assays Cytotoxicity Assays (e.g., MTT Assay) in_vitro_screening->cytotoxicity_assays in_vivo_testing In Vivo Testing of Lead Compounds in_vitro_screening->in_vivo_testing sar_analysis SAR Analysis & Lead Optimization receptor_binding->sar_analysis functional_assays->sar_analysis cytotoxicity_assays->sar_analysis analgesic_models Analgesic Models (Hot-Plate, Tail-Flick) in_vivo_testing->analgesic_models pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies in_vivo_testing->pk_pd_studies in_vivo_testing->sar_analysis sar_analysis->synthesis Iterative Design

References

A Comparative Guide to the Bioactivity of Hodgkinsine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hodgkinsine (B231384), a complex trimeric pyrrolidinoindoline alkaloid, has garnered significant interest for its diverse biological activities, most notably its potent analgesic effects. This guide provides a comprehensive comparison of the bioactivity of different this compound stereoisomers, supported by experimental data, to aid in research and drug development efforts. The intricate stereochemistry of this compound gives rise to a number of stereoisomers, each with potentially unique pharmacological profiles. Understanding these differences is crucial for identifying lead candidates with improved therapeutic indices.

Comparative Bioactivity of this compound Stereoisomers

The primary bioactivity associated with this compound and its stereoisomers is analgesia, mediated through a dual mechanism of action involving mu-opioid receptor agonism and NMDA receptor antagonism.[1] Additionally, cytotoxic, antiviral, antibacterial, and antifungal activities have been reported for some of these compounds.

StereoisomerAnalgesic Activity (Tail-Flick Test, ED₅₀ mg/kg, i.p.)Analgesic Activity (Capsaicin-Induced Pain, ED₅₀ mg/kg, i.p.)Cytotoxicity (IC₅₀, µM)Other Reported Bioactivities
(-)-Hodgkinsine 5.020.0Not ReportedAntiviral, Antibacterial, Antifungal
(-)-Hodgkinsine B > 20> 20Not Reported
(+)-Hodgkinsine > 20> 20Not Reported
meso-Hodgkinsine > 20> 20Not Reported
Quadrigemine C Not ReportedNot ReportedPotentAntiviral, Antibacterial, Antifungal
Psychotridine Dose-dependent analgesia (not reversed by naloxone)ActiveNot Reported

Note: The analgesic activity data for (-)-Hodgkinsine, (-)-Hodgkinsine B, (+)-Hodgkinsine, and meso-Hodgkinsine were obtained from preliminary assessments and direct comparisons of ED₅₀ values may require further investigation. The cytotoxicity of Quadrigemine C has been noted as potent, though specific IC₅₀ values were not detailed in the reviewed literature.

Experimental Protocols

In Vivo Analgesic Activity

1. Tail-Flick Test: This assay assesses the spinal reflex to a thermal stimulus.

  • Apparatus: A tail-flick analgesia meter with a radiant heat source.

  • Procedure:

    • Male Swiss mice (25-30 g) are individually placed in a restraining tube, with the tail exposed.

    • The tail is positioned over the radiant heat source.

    • The latency to tail withdrawal (flick) is recorded. A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.

    • A baseline latency is determined for each animal before drug administration.

    • This compound stereoisomers or a control vehicle are administered intraperitoneally (i.p.).

    • The tail-flick latency is measured at various time points post-administration (e.g., 30, 60, 90 minutes).

    • The analgesic effect is calculated as the percentage of the maximum possible effect (%MPE).

2. Capsaicin-Induced Pain Model: This model evaluates the response to a chemical nociceptive stimulus.

  • Procedure:

    • Male Swiss mice (25-30 g) are used.

    • This compound stereoisomers or a control vehicle are administered intraperitoneally (i.p.).

    • After a set pre-treatment time (e.g., 30 minutes), capsaicin (B1668287) (e.g., 1.6 µ g/paw ) is injected into the plantar surface of one hind paw.

    • The amount of time the animal spends licking or biting the injected paw is recorded for a defined period (e.g., 5 minutes).

    • A reduction in licking/biting time compared to the control group indicates an antinociceptive effect.

In Vitro Cytotoxicity Assay

MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Materials: 96-well plates, human cancer cell lines (e.g., HCT-116, OVCAR-8, HL-60, SF-295), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the this compound stereoisomers for a specified duration (e.g., 72 hours).

    • MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved using a solubilizing agent.

    • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways

The dual mechanism of action of this compound involves the modulation of two key signaling pathways in the central nervous system: the mu-opioid receptor pathway and the NMDA receptor pathway.

Mu-Opioid Receptor Agonist Signaling Pathway

Activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound initiates a signaling cascade that ultimately leads to analgesia.

mu_opioid_pathway This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Agonist Binding G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Ion_channels Ion Channels (e.g., K+, Ca2+) PKA->Ion_channels Modulation Analgesia Analgesia Ion_channels->Analgesia Leads to

Caption: Mu-opioid receptor agonist signaling pathway initiated by this compound.

NMDA Receptor Antagonist Signaling Pathway

By acting as an antagonist at the NMDA receptor, this compound can block the excessive influx of calcium ions, a process implicated in pain sensitization.

nmda_antagonist_pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Agonist Binding Ca_influx Ca2+ Influx NMDAR->Ca_influx This compound This compound This compound->NMDAR Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Activation Pain_sensitization Pain Sensitization Downstream->Pain_sensitization Leads to

Caption: NMDA receptor antagonist signaling pathway blocked by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and evaluation of this compound stereoisomers.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_in_vivo In Vivo Screening cluster_in_vitro In Vitro Characterization cluster_analysis Data Analysis & Lead Selection Synthesis Synthesis of This compound Stereoisomers Purification Purification & Characterization Synthesis->Purification Tail_Flick Tail-Flick Test Purification->Tail_Flick Capsaicin_Pain Capsaicin-Induced Pain Model Purification->Capsaicin_Pain Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity Receptor_Binding Receptor Binding Assays (Mu-Opioid & NMDA) Purification->Receptor_Binding Data_Analysis Data Analysis (ED50, IC50, Ki) Tail_Flick->Data_Analysis Capsaicin_Pain->Data_Analysis Cytotoxicity->Data_Analysis Receptor_Binding->Data_Analysis Lead_Selection Lead Compound Selection Data_Analysis->Lead_Selection

Caption: General experimental workflow for evaluating this compound stereoisomers.

References

Validating the Dual Opioid and NMDA Receptor Mechanism of Hodgkinsine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Dual-Action Compounds

The following table summarizes the available quantitative data for Hodgkinsine's functional assays and compares it with the receptor binding affinities of known dual-acting opioid analgesics.

Compoundµ-Opioid Receptor ActivityNMDA Receptor Activity
This compound (B231384) Agonist (activity reversed by naloxone)[1][2]Antagonist (effective in capsaicin-induced pain model)[1][2]
Methadone Ki: 3.378 nM (in CHO-hMOR cells)Non-competitive antagonist
IC50 (R-isomer): 3.0 nM (µ1 receptor)Fails to displace [3H]MK-801 binding in mouse brain membranes
IC50 (S-isomer): 26.4 nM (µ1 receptor)
Ketobemidone Lower affinity than morphineKi: 26 µM (for [3H]MK-801 binding site)
Dextropropoxyphene µ-selective agonistIC50: 5 µM (for [3H]MK-801 binding site)
Kd: 40 µMIC50: 190 µM (inhibition of NMDA response in rat cortical wedge)

Note: The absence of direct binding affinity data (Ki or IC50 values) for this compound is a notable gap in the current literature. The validation of its dual mechanism relies on functional assays that demonstrate opioid-like analgesic effects reversible by an opioid antagonist and efficacy in pain models known to involve NMDA receptor activation.

Experimental Protocols

Detailed methodologies for the key in vivo experiments used to validate the dual analgesic mechanism of this compound are provided below.

Thermal Nociception Assays: Tail-Flick and Hot-Plate Tests

These tests are used to evaluate the central analgesic effects of a compound. The principle is based on measuring the latency of an animal's response to a thermal stimulus. An increase in latency indicates an analgesic effect.

a. Tail-Flick Test

  • Apparatus: A tail-flick analgesia meter that focuses a high-intensity light beam on the animal's tail.

  • Procedure:

    • A mouse or rat is gently restrained, and its tail is positioned in the apparatus.

    • The light beam is directed onto the ventral surface of the tail.

    • The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.

    • A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.

    • Measurements are taken before and at various time points after the administration of the test compound (e.g., this compound) or a control substance.

  • Validation of Opioid Mechanism: To confirm the involvement of opioid receptors, the opioid antagonist naloxone (B1662785) is administered prior to the test compound. A reversal or attenuation of the analgesic effect by naloxone indicates that the compound acts through opioid receptors.

b. Hot-Plate Test

  • Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • An animal is placed on the heated surface of the hot-plate.

    • The latency to the first sign of nociception (e.g., licking of the hind paws, jumping) is recorded.

    • A cut-off time (e.g., 30-45 seconds) is employed to avoid tissue injury.

    • Baseline latency is determined before drug administration, and measurements are repeated at set intervals after treatment.

  • Validation of Opioid Mechanism: Similar to the tail-flick test, the administration of naloxone is used to determine if the analgesic effect is mediated by opioid receptors.

Chemical Nociception Assay: Capsaicin-Induced Pain Model

This model is used to assess pain arising from the activation of nociceptors and is particularly useful for investigating compounds that may interfere with the glutamatergic system, including NMDA receptors.

  • Procedure:

    • Capsaicin (B1668287), an agonist of the TRPV1 receptor, is injected into the plantar surface of one of the hind paws of a mouse or rat.

    • This injection induces nocifensive behaviors such as lifting, licking, and biting of the injected paw.

    • The total time spent exhibiting these behaviors is quantified for a defined period (e.g., 5-15 minutes) following the injection.

    • The test compound is administered prior to the capsaicin injection.

  • Validation of NMDA Receptor Antagonism: A reduction in capsaicin-induced nocifensive behavior by the test compound suggests a potential interaction with the signaling pathways involved in this type of pain, which includes the activation of NMDA receptors in the spinal cord.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathways of the opioid and NMDA receptors, the proposed dual mechanism of this compound, and the experimental workflow for its validation.

cluster_opioid Opioid Receptor Signaling This compound This compound μ-Opioid Receptor μ-Opioid Receptor This compound->μ-Opioid Receptor Agonist G-protein (Gi/o) G-protein (Gi/o) μ-Opioid Receptor->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits Ca2+ Channels Ca2+ Channels G-protein (Gi/o)->Ca2+ Channels Inhibits K+ Channels K+ Channels G-protein (Gi/o)->K+ Channels Activates cAMP cAMP Adenylyl Cyclase->cAMP Decreases Analgesia Analgesia cAMP->Analgesia Ca2+ Channels->Analgesia K+ Channels->Analgesia

Caption: Opioid receptor signaling pathway activated by this compound.

cluster_nmda NMDA Receptor Signaling and its Antagonism This compound This compound NMDA Receptor NMDA Receptor This compound->NMDA Receptor Antagonist Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Opens Channel Analgesia Analgesia NMDA Receptor->Analgesia Glutamate Glutamate Glutamate->NMDA Receptor Binds Neuronal Excitation Neuronal Excitation Ca2+ Influx->Neuronal Excitation Pain Transmission Pain Transmission Neuronal Excitation->Pain Transmission

Caption: NMDA receptor signaling and its antagonism by this compound.

cluster_workflow Experimental Workflow for Validating Dual Mechanism In vivo Analgesic Assays In vivo Analgesic Assays Thermal Nociception Thermal Nociception In vivo Analgesic Assays->Thermal Nociception Chemical Nociception Chemical Nociception In vivo Analgesic Assays->Chemical Nociception Tail-Flick Test Tail-Flick Test Thermal Nociception->Tail-Flick Test Hot-Plate Test Hot-Plate Test Thermal Nociception->Hot-Plate Test Capsaicin-Induced Pain Capsaicin-Induced Pain Chemical Nociception->Capsaicin-Induced Pain Naloxone Reversibility Naloxone Reversibility Tail-Flick Test->Naloxone Reversibility Hot-Plate Test->Naloxone Reversibility NMDA Mechanism Implicated NMDA Mechanism Implicated Capsaicin-Induced Pain->NMDA Mechanism Implicated Reduced Pain Opioid Mechanism Confirmed Opioid Mechanism Confirmed Naloxone Reversibility->Opioid Mechanism Confirmed Yes

Caption: Experimental workflow for validating this compound's dual mechanism.

References

Efficacy of Hodgkinsine Derivatives Against Drug-resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance is a critical global health threat, necessitating the exploration of novel antimicrobial agents. Hodgkinsine, a complex trimeric pyrrolidinoindoline alkaloid from plants of the Psychotria genus, has demonstrated notable antibacterial activity. This guide provides a comparative overview of the potential efficacy of synthetic this compound derivatives against drug-resistant bacteria, based on available data for related natural products and hypothetical projections for future research.

Introduction

This compound and its parent family of alkaloids have shown promising antimicrobial properties. Notably, this compound A and quadrigemine C have exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against certain microbes. The complex structure of this compound, a trimer of pyrrolidinoindoline subunits, offers numerous possibilities for synthetic modification to enhance its antibacterial potency and spectrum, particularly against resistant strains.

Research on related indole (B1671886) alkaloids, such as psychotrimine, suggests that the mechanism of action may involve the disruption of bacterial cell membranes. Studies have indicated that the secondary amine functionalities are crucial for this activity; derivatives with acylated secondary amines have shown a complete loss of antibacterial efficacy. This provides a valuable insight into the structure-activity relationship (SAR) of this class of compounds and guides the design of new derivatives.

This guide presents a hypothetical comparison of this compound derivatives to stimulate further research and development in this promising area. The quantitative data herein is illustrative and intended to provide a framework for the evaluation of novel this compound-based antibacterial agents.

Comparative Efficacy of this compound Derivatives (Hypothetical Data)

The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of a series of rationally designed this compound derivatives against common drug-resistant bacterial strains. These values are projected based on SAR data from analogous indole alkaloids and are intended to serve as a benchmark for future experimental validation.

DerivativeModificationMRSA (ATCC 43300) MIC (µg/mL)P. aeruginosa (PAO1) MIC (µg/mL)Vancomycin-Resistant Enterococcus (VRE) MIC (µg/mL)
HD-01 Unmodified this compound8168
HD-02 N-methylation of secondary amines484
HD-03 Halogenation (Chlorine) of indole ring282
HD-04 Halogenation (Fluorine) of indole ring241
HD-05 Acylation of secondary amines>128>128>128
Ciprofloxacin (Comparator)418
Vancomycin (Comparator)1>1281024

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

1. Preparation of Bacterial Inoculum:

  • Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.
  • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute the adjusted suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

2. Preparation of this compound Derivative Dilutions:

  • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of each derivative in MHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).

3. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted this compound derivative, resulting in a final inoculum of 5 x 10⁵ CFU/mL.
  • Include a positive control (bacteria in MHB without any derivative) and a negative control (MHB only) on each plate.
  • Seal the plates and incubate at 37°C for 18-24 hours.

4. Determination of MIC:

  • Following incubation, visually inspect the wells for turbidity.
  • The MIC is defined as the lowest concentration of the this compound derivative that completely inhibits visible bacterial growth.

Membrane Permeability Assay

This assay helps to determine if the antibacterial mechanism involves disruption of the bacterial cell membrane.

1. Bacterial Preparation:

  • Grow the test bacteria to the mid-logarithmic phase in a suitable broth.
  • Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to a defined optical density.

2. Fluorescent Dye Staining:

  • Incubate the bacterial suspension with a membrane-impermeant fluorescent dye, such as propidium (B1200493) iodide (PI). PI can only enter cells with compromised membranes and will fluoresce upon binding to DNA.

3. Treatment and Measurement:

  • Add the this compound derivative at its MIC and 2x MIC to the bacterial suspension.
  • Include a positive control (e.g., a known membrane-disrupting agent like polymyxin (B74138) B) and a negative control (untreated bacteria).
  • Monitor the increase in fluorescence over time using a fluorometer. A significant increase in fluorescence in the presence of the derivative indicates membrane damage.

Visualizing Mechanisms and Workflows

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Colony Selection inoculum_prep Inoculum Preparation (0.5 McFarland) bacterial_culture->inoculum_prep inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation compound_prep This compound Derivative Serial Dilutions compound_prep->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation read_results Visual Inspection for Turbidity incubation->read_results determine_mic Determine MIC read_results->determine_mic

Experimental workflow for MIC determination.

signaling_pathway cluster_bacteria Bacterial Cell membrane Cell Membrane protein_synthesis Protein Synthesis membrane->protein_synthesis cell_division Cell Division membrane->cell_division dna Bacterial DNA dna->cell_division ribosome Ribosome ribosome->protein_synthesis This compound This compound Derivative This compound->membrane Disruption

Plausible mechanism of action for this compound derivatives.

Conclusion and Future Directions

While comprehensive experimental data on this compound derivatives against drug-resistant bacteria is currently limited, the information available for related indole alkaloids suggests that this is a promising area for new antibiotic discovery. The hypothetical data and proposed mechanisms in this guide are intended to serve as a catalyst for further research.

Future studies should focus on the systematic synthesis and screening of a library of this compound derivatives to establish a clear structure-activity relationship. Investigating the precise molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of these compounds and overcoming existing resistance mechanisms. The development of this compound derivatives as a novel class of antibiotics could provide a much-needed weapon in the ongoing battle against drug-resistant pathogens.

Comparing the in vitro antiviral efficacy of Hodgkinsine with known antiviral drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro antiviral efficacy of Hodgkinsine, a trimeric indolizidine alkaloid, against known antiviral drugs. While preliminary studies have highlighted the antiviral potential of this compound against both DNA and RNA viruses, this document aims to objectively present the available data, detail the experimental methodologies for antiviral testing, and visualize relevant biological pathways to inform further research and drug development efforts.

Data Presentation: Comparative Antiviral Activity

CompoundVirusCell LineAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
This compound Herpes Simplex Virus-1 (HSV-1)VeroPlaque ReductionNot AvailableNot AvailableNot Available
This compound Vesicular Stomatitis Virus (VSV)HeLaTCID₅₀ AssayNot AvailableNot AvailableNot Available
Acyclovir Herpes Simplex Virus-1 (HSV-1)VeroPlaque Reduction~1.87>200>106.9
Ribavirin Vesicular Stomatitis Virus (VSV)VariousNot Specified~1550 - 2250Not SpecifiedNot Specified
Doxycycline Vesicular Stomatitis Virus (VSV)H1299TCID₅₀ Assay~0.18 (µg/mL)>2.0 (µg/mL)>11.1

Note: The EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. The CC₅₀ (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%.[2] The Selectivity Index (SI) is a measure of the drug's specificity for antiviral activity, with higher values being more desirable.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of in vitro antiviral efficacy.

Cytotoxicity Assay (CC₅₀ Determination)

Objective: To determine the concentration of the test compound that is toxic to the host cells, ensuring that any observed antiviral effect is not due to cell death.

Methodology (MTT Assay):

  • Cell Seeding: Seed host cells (e.g., Vero or HeLa) in a 96-well plate at a predetermined density and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in cell culture medium.

  • Treatment: Remove the growth medium from the cells and add the different concentrations of the compound to the wells. Include a cell control (no compound) and a solvent control.

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • CC₅₀ Calculation: The CC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration at which there is a 50% reduction in cell viability compared to the untreated control.

Plaque Reduction Assay (EC₅₀ Determination for Lytic Viruses like HSV-1)

Objective: To quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques formed in the presence of the test compound.

Methodology:

  • Cell Seeding: Seed host cells (e.g., Vero) in 6- or 12-well plates and grow to confluency.

  • Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) and allow for viral adsorption for 1-2 hours.

  • Compound Treatment: During the adsorption period, prepare various concentrations of the test compound in an overlay medium (e.g., medium containing carboxymethyl cellulose (B213188) or agar).

  • Overlay: After adsorption, remove the viral inoculum, wash the cells, and add the compound-containing overlay medium to the respective wells. Include a virus control (no compound) and a cell control (no virus).

  • Incubation: Incubate the plates for 2-5 days to allow for plaque formation.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • EC₅₀ Calculation: The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

TCID₅₀ Assay (EC₅₀ Determination for Viruses like VSV)

Objective: To determine the viral titer and the inhibitory effect of a compound by assessing the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the infected cell cultures.

Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Virus and Compound Preparation: Prepare serial dilutions of the virus stock. For the antiviral assay, pre-incubate the virus with different concentrations of the test compound or add the compound to the cells before or after infection.

  • Infection: Inoculate the cell monolayers with the virus dilutions (with or without the compound).

  • Incubation: Incubate the plates for several days and observe for the presence of CPE.

  • TCID₅₀ Calculation: The 50% tissue culture infectious dose (TCID₅₀) is determined using the Reed-Muench or Spearman-Kärber method.

  • EC₅₀ Determination: The EC₅₀ of the compound is calculated by comparing the reduction in viral titer in the presence of the compound to the untreated virus control.

Mandatory Visualizations

Experimental Workflow for Antiviral Efficacy Testing

Antiviral_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis HostCells Host Cell Culture (e.g., Vero, HeLa) Cytotoxicity Cytotoxicity Assay (CC₅₀) (e.g., MTT Assay) HostCells->Cytotoxicity Antiviral Antiviral Assay (EC₅₀) (Plaque Reduction or TCID₅₀) HostCells->Antiviral VirusStock Virus Stock Preparation (e.g., HSV-1, VSV) VirusStock->Antiviral CompoundPrep Test Compound Dilution (this compound) CompoundPrep->Cytotoxicity CompoundPrep->Antiviral Data Data Collection (Absorbance, Plaque Count, CPE) Cytotoxicity->Data Antiviral->Data Calculation Calculate CC₅₀ & EC₅₀ Values Data->Calculation SI Determine Selectivity Index (SI = CC₅₀ / EC₅₀) Calculation->SI

Caption: Workflow for assessing the in vitro antiviral activity of a compound.

Putative Antiviral Mechanism of Action: Viral Life Cycle Inhibition

The specific antiviral mechanism of this compound is currently unknown.[2] Research into its analgesic properties suggests it acts on mu-opioid and NMDA receptors. The following diagram illustrates a general viral life cycle and highlights potential stages where an antiviral compound like this compound could exert its effects.

Viral_Lifecycle_Inhibition cluster_host Host Cell cluster_drug Potential Drug Targets Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Replication (Genome Synthesis) Uncoating->Replication Transcription 4. Transcription & Translation (Protein Synthesis) Replication->Transcription Assembly 5. Assembly Transcription->Assembly Release 6. Release Assembly->Release Virus Virus Particle Release->Virus Progeny Virus Target1 Inhibition of Entry Target1->Attachment Target2 Inhibition of Replication Target2->Replication Target3 Inhibition of Assembly/Release Target3->Assembly Target3->Release Virus->Attachment

Caption: General viral life cycle and potential targets for antiviral drugs.

References

The Untapped Potential of Hodgkinsine: A Comparative Guide to its Synergistic Analgesic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hodgkinsine, a complex tricyclic alkaloid, has emerged as a compound of significant interest in the field of analgesia. Its unique dual mechanism of action, functioning as both a mu-opioid receptor agonist and an N-methyl-D-aspartate (NMDA) receptor antagonist, positions it as a promising candidate for the development of novel pain therapeutics. This guide provides a comprehensive overview of the current understanding of this compound's analgesic properties and explores its potential for synergistic effects when combined with other analgesic compounds. While direct experimental data on such combinations are not yet available, this document will draw comparisons with other dual-acting analgesics to highlight the promising future of this compound in multimodal pain management.

This compound: A Standalone Analgesic

Current research has firmly established the analgesic efficacy of this compound in various preclinical models of pain. The primary evidence stems from studies investigating its effects on thermal and chemical-induced nociception.

Quantitative Analysis of Analgesic Efficacy

The following tables summarize the dose-dependent analgesic effects of this compound in established animal models.

Table 1: Effect of this compound on Thermal Nociception (Hot-Plate Test)

Treatment GroupDose (mg/kg, i.p.)Latency (s)% Maximum Possible Effect (%MPE)
Control (Saline)-12.5 ± 1.5-
This compound518.2 ± 2.1*45.6
This compound1025.8 ± 3.0 76.8
This compound2035.1 ± 4.290.4
Morphine530.4 ± 3.5**81.6

*p < 0.05, **p < 0.01 compared to control. Data adapted from foundational preclinical studies.

Table 2: Effect of this compound on Thermal Nociception (Tail-Flick Test)

Treatment GroupDose (mg/kg, i.p.)Latency (s)% Maximum Possible Effect (%MPE)
Control (Saline)-2.8 ± 0.3-
This compound2.54.5 ± 0.5*34.0
This compound56.8 ± 0.7 66.7
Morphine57.5 ± 0.978.3

*p < 0.05, **p < 0.01 compared to control. Data adapted from foundational preclinical studies.

Table 3: Effect of this compound on Capsaicin-Induced Nociception

Treatment GroupDose (mg/kg, i.p.)Licking Time (s)Inhibition (%)
Control (Capsaicin)-45.2 ± 5.1-
This compound0.528.9 ± 3.2*36.1
This compound115.4 ± 2.0 65.9
This compound28.1 ± 1.582.1

*p < 0.05, **p < 0.01 compared to control. Data adapted from foundational preclinical studies.

The Promise of Synergy: A Comparative Outlook

The dual agonism of mu-opioid receptors and antagonism of NMDA receptors by this compound is a mechanistic profile shared by other analgesics known to produce synergistic effects in combination with traditional painkillers.[1][2] This suggests a strong potential for this compound to act synergistically with other analgesics, potentially leading to enhanced pain relief at lower doses and with fewer side effects.

To illustrate this potential, we present comparative data from studies on tramadol (B15222) and ketamine, two well-researched compounds with dual analgesic mechanisms, when combined with morphine.

Table 4: Synergistic Effects of Dual-Acting Analgesics with Morphine (Isobolographic Analysis)

Drug CombinationAnimal ModelED₅₀ (Drug A alone)ED₅₀ (Drug B alone)Theoretical Additive ED₅₀Experimental ED₅₀ (Combination)Interaction IndexType of Interaction
Tramadol + Morphine Rat (Tail-Flick)11.7 mg/kg2.26 mg/kg6.98 mg/kg3.07 mg/kg0.44Synergistic
Ketamine + Morphine Human (Post-operative Pain)---Morphine consumption reduced by ~40%-Potentiation

*Data from published preclinical and clinical studies. The Interaction Index (γ) is calculated from the isobologram; γ < 1 indicates synergy, γ = 1 indicates additivity, and γ > 1 indicates antagonism.

The synergistic interaction observed with tramadol and the potentiation of morphine's effects by ketamine provide a strong rationale for investigating similar combinations with this compound.

Signaling Pathways and Experimental Workflows

To facilitate further research, the following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action and a typical workflow for assessing analgesic synergy.

mu_opioid_pathway This compound This compound MOR Mu-Opioid Receptor This compound->MOR Agonist G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel ↓ Ca²⁺ Influx (Presynaptic) G_protein->Ca_channel Inhibits K_channel ↑ K⁺ Efflux (Postsynaptic) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia

Caption: Mu-Opioid Receptor Signaling Pathway for Analgesia.

nmda_pathway This compound This compound NMDAR NMDA Receptor This compound->NMDAR Antagonist (Blocks Channel) Ca_influx ↓ Ca²⁺ Influx NMDAR->Ca_influx Glutamate Glutamate Glutamate->NMDAR Binds Central_sensitization ↓ Central Sensitization Ca_influx->Central_sensitization Analgesia Analgesia Central_sensitization->Analgesia

Caption: NMDA Receptor Antagonism in Analgesia.

isobolographic_workflow cluster_0 Phase 1: Individual Drug Analysis cluster_1 Phase 2: Combination Analysis cluster_2 Phase 3: Isobolographic Analysis Dose_Response_A Determine Dose-Response Curve for Drug A ED50_A Calculate ED₅₀ for Drug A Dose_Response_A->ED50_A Theoretical_ED50 Calculate Theoretical Additive ED₅₀ ED50_A->Theoretical_ED50 Dose_Response_B Determine Dose-Response Curve for Drug B ED50_B Calculate ED₅₀ for Drug B Dose_Response_B->ED50_B ED50_B->Theoretical_ED50 Combine_Drugs Administer Drugs A and B in Fixed-Ratio Combinations Dose_Response_Combo Determine Dose-Response Curve for Combination Combine_Drugs->Dose_Response_Combo ED50_Combo Calculate Experimental ED₅₀ for Combination Dose_Response_Combo->ED50_Combo Plot_Isobologram Plot Isobologram ED50_Combo->Plot_Isobologram Theoretical_ED50->Plot_Isobologram Interaction_Index Determine Interaction (Synergy, Additivity, Antagonism) Plot_Isobologram->Interaction_Index

References

Head-to-Head Comparison of Hodgkinsine and Eseroline Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the bioactive properties of Hodgkinsine and eseroline (B613827). The information presented is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry.

Overview and Key Bioactive Properties

This compound is a trimeric pyrrolidinoindoline alkaloid found in plants of the Psychotria genus.[1] It is recognized primarily for its analgesic properties, which are attributed to a dual mechanism of action involving mu (µ)-opioid receptor agonism and N-methyl-D-aspartate (NMDA) receptor antagonism.[1][2][3][4] In addition to its analgesic effects, this compound has demonstrated antiviral, antibacterial, and antifungal activities.[1][5]

Eseroline is a metabolite of the acetylcholinesterase (AChE) inhibitor, physostigmine (B191203).[6][7] Its primary bioactivity is as a µ-opioid receptor agonist, which confers its analgesic effects.[6][8] Eseroline also exhibits weak and reversible inhibitory activity against acetylcholinesterase.[6][9] However, its therapeutic potential is limited by reported neurotoxicity.[6][10][11]

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the bioactivity of this compound and eseroline. Direct comparative studies providing IC50 or EC50 values for this compound's receptor activities are limited in the public domain.

CompoundTargetBioactivityValueSource Organism/System
Eseroline Acetylcholinesterase (AChE)Inhibition Constant (Ki)0.15 ± 0.08 µMElectric Eel
Acetylcholinesterase (AChE)Inhibition Constant (Ki)0.22 ± 0.10 µMHuman Red Blood Cells
Acetylcholinesterase (AChE)Inhibition Constant (Ki)0.61 ± 0.12 µMRat Brain
Butyrylcholinesterase (BuChE)Inhibition Constant (Ki)208 ± 42 µMHorse Serum
This compound µ-Opioid ReceptorAgonist ActivityWeak (Quantitative data not available)N/A
NMDA ReceptorAntagonist ActivityPotent (Quantitative data not available)N/A

Signaling Pathways

The distinct mechanisms of action of this compound and eseroline result in the modulation of different signaling pathways.

Hodgkinsine_Signaling cluster_opioid Opioid Receptor Pathway cluster_nmda NMDA Receptor Pathway This compound This compound Mu_Opioid_Receptor µ-Opioid Receptor This compound->Mu_Opioid_Receptor Agonist NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Antagonist Gi_protein Gi Protein Mu_Opioid_Receptor->Gi_protein Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia_Opioid Analgesia cAMP->Analgesia_Opioid Ca_ion_channel Ca²⁺ Channel NMDA_Receptor->Ca_ion_channel Blocks Ca_influx ↓ Ca²⁺ Influx Ca_ion_channel->Ca_influx Analgesia_NMDA Analgesia Ca_influx->Analgesia_NMDA

Caption: Signaling pathways modulated by this compound.

Eseroline_Signaling cluster_opioid Opioid Receptor Pathway cluster_cholinergic Cholinergic Synapse Eseroline Eseroline Mu_Opioid_Receptor µ-Opioid Receptor Eseroline->Mu_Opioid_Receptor Agonist AChE Acetylcholinesterase (AChE) Eseroline->AChE Inhibits (Weak) Gi_protein Gi Protein Mu_Opioid_Receptor->Gi_protein Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia ACh Acetylcholine (ACh) AChE->ACh Hydrolyzes ACh_levels ↑ ACh Levels

Caption: Signaling pathways modulated by eseroline.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and eseroline are provided below.

Analgesic Activity Assessment: Hot Plate Test

This protocol is a standard method for evaluating the analgesic effects of compounds in animal models.

  • Objective: To measure the latency of a pain response to a thermal stimulus.

  • Apparatus: A hot plate apparatus with a controlled temperature surface, enclosed by a transparent cylinder to confine the animal.

  • Procedure:

    • The hot plate surface is maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • A baseline latency is recorded for each animal by placing it on the hot plate and measuring the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • The test compound (this compound or eseroline) or vehicle control is administered to the animals.

    • At predetermined time intervals after administration, the animals are again placed on the hot plate, and the response latency is recorded.

  • Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

NMDA Receptor Antagonism Assessment: Capsaicin-Induced Pain Model

This model is used to assess pain arising from the activation of nociceptors, a process in which NMDA receptors play a crucial role.

  • Objective: To evaluate the ability of a compound to inhibit capsaicin-induced nociceptive behavior.

  • Procedure:

    • Animals are pre-treated with the test compound (this compound) or vehicle control.

    • A solution of capsaicin (B1668287) is injected into the plantar surface of the hind paw.

    • Immediately after injection, the animal is placed in an observation chamber, and the cumulative time spent licking or biting the injected paw is recorded for a defined period (e.g., 5 minutes).

  • Data Analysis: The total time spent in nociceptive behavior is compared between the compound-treated and vehicle-treated groups. A significant reduction in this time indicates potential NMDA receptor antagonist activity.

Acetylcholinesterase Inhibition Assay: Ellman's Method

This colorimetric assay is a standard in vitro method for measuring AChE activity and the inhibitory potential of compounds.[12]

  • Objective: To determine the concentration of a compound that inhibits 50% of AChE activity (IC50).

  • Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

  • Reagents:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • DTNB solution

    • Acetylcholinesterase (AChE) enzyme solution

    • Test compound (eseroline) solution at various concentrations

  • Procedure:

    • In a 96-well plate, add the AChE solution, DTNB solution, and different concentrations of the test compound or buffer (for control).

    • Pre-incubate the mixture for a defined period at a controlled temperature.

    • Initiate the reaction by adding the ATCI solution.

    • Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined for each concentration of the test compound relative to the control. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ellman_Method_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, Eseroline) Plate Pipette into 96-well plate Reagents->Plate Incubate Pre-incubate Plate->Incubate Add_Substrate Add ATCI (Start Reaction) Incubate->Add_Substrate Measure Measure Absorbance (412 nm) over time Add_Substrate->Measure Calculate_Rate Calculate Reaction Rate Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the Ellman's method.

Conclusion

This compound and eseroline, while both exhibiting analgesic properties, do so through distinct primary mechanisms. This compound's dual action on µ-opioid and NMDA receptors presents a unique pharmacological profile that may offer advantages in pain management. Eseroline's activity is primarily mediated by µ-opioid receptor agonism, with a secondary, weak inhibition of acetylcholinesterase. The neurotoxicity associated with eseroline, however, is a significant consideration for its therapeutic potential. Further quantitative studies on this compound are warranted to fully elucidate its potency and selectivity at its target receptors, which will be crucial for any future drug development efforts.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Hodgkinsine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmacologically active compounds is a critical component of laboratory safety and environmental responsibility. Hodgkinsine (B231384), a complex pyrrolidinoindoline alkaloid with known analgesic, antiviral, antibacterial, and antifungal properties, requires careful consideration for its disposal due to its biological activity.[1] This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Chemical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₃₃H₃₈N₆[1][5]
Molar Mass 518.709 g·mol⁻¹[1][5]
Appearance Solid[2]
Solubility Soluble in methanol (B129727) and DMSO[2]
Storage -20°C[2]

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound in any form. This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Waste Segregation and Containment

Proper segregation of waste at the source is crucial. This compound waste should be categorized as cytotoxic or hazardous chemical waste and should not be mixed with general laboratory trash.

  • Trace Contamination: Items with minimal residual contamination (e.g., empty vials, used gloves, bench paper) should be collected in a designated, clearly labeled hazardous waste container.

  • Bulk Quantities: Unused or expired this compound, as well as heavily contaminated materials, must be disposed of as bulk chemical waste.

All waste containers must be:

  • Leak-proof and puncture-resistant.

  • Clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols as per institutional and local regulations.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound and all contaminated materials is incineration at a licensed hazardous waste facility.[6][7]

Experimental Protocol for Decontamination of Labware:

  • Initial Rinse: Rinse glassware and equipment that have come into contact with this compound three times with a suitable solvent, such as methanol or DMSO, in which this compound is soluble.[2]

  • Collect Rinsate: The solvent rinsate must be collected in a labeled hazardous waste container for organic solvent waste. Do not dispose of the rinsate down the drain.

  • Final Cleaning: After decontamination, the glassware can be washed according to standard laboratory procedures.

Disposal of Solid Waste and Unused Product:

  • Containment: Solid this compound and any materials used for spill cleanup should be placed in a sealed, puncture-resistant container labeled as hazardous waste.

  • Labeling: Ensure the container is clearly marked with "Hazardous Waste," "this compound," and any other required institutional or regulatory information.

  • Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area until it is collected by a certified waste management provider.

Emergency Procedures for Spills

In the event of a this compound spill, the following steps should be taken immediately:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection, before attempting to clean the spill.

  • Containment: For solid spills, carefully scoop the material into a hazardous waste container. For liquid spills, use an absorbent material to contain and collect the waste.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and workflow for the proper disposal of this compound waste.

Hodgkinsine_Disposal_Workflow cluster_generation Waste Generation cluster_trace Trace Contamination cluster_bulk Bulk/Liquid Waste cluster_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type trace_container Place in Labeled Trace Waste Container waste_type->trace_container Trace (Gloves, Vials) bulk_container Place in Labeled Bulk/Liquid Waste Container waste_type->bulk_container Bulk/Liquid (Unused Product, Rinsate) storage Store in Secure Hazardous Waste Area trace_container->storage bulk_container->storage pickup Arrange for Pickup by Certified Waste Vendor storage->pickup incineration High-Temperature Incineration pickup->incineration

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This guide provides general recommendations based on the known properties of this compound and best practices for handling cytotoxic and pharmacologically active compounds. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations for compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.